Sodium 2,3-dichloro-2-methylpropionate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1899-36-1 |
|---|---|
Molecular Formula |
C4H6Cl2NaO2 |
Molecular Weight |
179.98 g/mol |
IUPAC Name |
sodium;2,3-dichloro-2-methylpropanoate |
InChI |
InChI=1S/C4H6Cl2O2.Na/c1-4(6,2-5)3(7)8;/h2H2,1H3,(H,7,8); |
InChI Key |
DYKAHTIYQPZLFL-UHFFFAOYSA-N |
SMILES |
CC(CCl)(C(=O)[O-])Cl.[Na+] |
Isomeric SMILES |
CC(CCl)(C(=O)[O-])Cl.[Na+] |
Canonical SMILES |
CC(CCl)(C(=O)O)Cl.[Na] |
Other CAS No. |
1899-36-1 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of Sodium 2,3-dichloro-2-methylpropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2,3-dichloro-2-methylpropionate, also known by trade names such as Mendok, is a chemical compound primarily recognized for its application as a plant gametocide. This technical guide provides a comprehensive overview of its known physicochemical properties, along with those of its parent acid, 2,3-dichloro-2-methylpropionic acid. The guide details available experimental data, outlines plausible synthetic and analytical methodologies based on related compounds, and illustrates its primary application.
Physicochemical Properties
Quantitative data for this compound and its corresponding free acid are summarized below. It is important to note that while some experimental data for the free acid is available, many properties for the sodium salt are either computed or not publicly documented.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 1899-36-1 | [1] |
| Molecular Formula | C₄H₅Cl₂NaO₂ | [] |
| Molecular Weight | 178.98 g/mol | [1] |
| Exact Mass | 177.956 g/mol | [1] |
| Toxicity (Oral LD₅₀, rat) | 8 g/kg | [1][3] |
Table 2: Properties of 2,3-dichloro-2-methylpropionic acid
| Property | Value | Source |
| CAS Number | 10411-52-6 | [4] |
| Molecular Formula | C₄H₆Cl₂O₂ | [4] |
| Molecular Weight | 157.00 g/mol | [4] |
| Melting Point | 23-24 °C | |
| Boiling Point | 113 °C at 15 mmHg | |
| Density | 1.36 g/cm³ | |
| pKa (Predicted) | 2.29 ± 0.14 | |
| Calculated LogP | 1.3073 | [4] |
Experimental Protocols
Detailed, publicly available experimental protocols for the specific synthesis of this compound are scarce. However, a plausible synthetic route can be inferred from general organic chemistry principles and published methods for structurally similar compounds.
Proposed Synthesis of 2,3-dichloro-2-methylpropionic acid and its Sodium Salt
The synthesis of the parent acid, 2,3-dichloro-2-methylpropionic acid, likely involves the chlorination of methacrylic acid. A potential multi-step synthesis is outlined below. The subsequent formation of the sodium salt is a straightforward acid-base neutralization.
Step 1: Chlorination of Methacrylic Acid This step would involve the addition of chlorine (Cl₂) across the double bond of methacrylic acid. This type of reaction is a standard method for the halogenation of alkenes. The reaction would likely be carried out in a suitable solvent and potentially under specific temperature and light conditions to control selectivity and prevent unwanted side reactions.
Step 2: Neutralization to Form the Sodium Salt The resulting 2,3-dichloro-2-methylpropionic acid can be converted to its sodium salt by reacting it with a stoichiometric amount of a sodium base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), in an appropriate solvent like water or ethanol. The final product, this compound, could then be isolated by evaporation of the solvent or by precipitation.
Analytical Characterization Methods
The characterization of this compound and its parent acid would typically involve a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the chemical structure. Spectral data for the free acid is available in public databases.
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with Gas Chromatography (GC-MS), would be used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present, particularly the carboxylate group in the sodium salt and the carboxylic acid group in the parent acid.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be suitable for assessing the purity of the compound and for quantitative analysis in various matrices.
Application as a Gametocide
This compound is known for its use as a gametocide in plants, where it induces male sterility. This property can be valuable in plant breeding for the production of hybrid seeds.
A study has shown that spraying tomatoes with a 0.3% solution of this compound at anthesis induced male sterility for a period of 12 days, starting 12 days after the treatment.[5] This allows for controlled cross-pollination. The fertility of the flowers was reported to return to normal 37 days after the treatment.[5] The precise biochemical mechanism of action for inducing male sterility is not well-documented in publicly available literature.
Conclusion
References
Technical Guide: Sodium 2,3-dichloro-2-methylpropionate (CAS 1899-36-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2,3-dichloro-2-methylpropionate, registered under CAS number 1899-36-1, is a chemical compound with niche applications, primarily documented as a plant growth regulator, specifically a male gametocide.[1] Also known by synonyms such as Sodium 2,3-dichloroisobutyrate and the trade name Mendok, this compound has been investigated for its ability to induce male sterility in plants, a crucial aspect in the development of hybrid crops.[1][2] This technical guide provides a comprehensive overview of the available scientific and technical data on this compound, focusing on its chemical properties, potential applications, and available experimental data.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented in the table below. It is important to note that while some data is available, a complete, experimentally verified dataset is not consistently reported across public sources.
| Property | Value | Source |
| CAS Number | 1899-36-1 | [1] |
| Molecular Formula | C₄H₅Cl₂NaO₂ | [1] |
| Molecular Weight | 178.97 g/mol | [1] |
| Synonyms | Sodium 2,3-dichloroisobutyrate, Mendok, DCIB, FW 450 | [1] |
| Physical State | Solid (presumed) | General chemical knowledge |
| Solubility | No data available | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Density | No data available |
Synthesis
A detailed, publicly available, and experimentally validated protocol for the synthesis of this compound is not readily found in the scientific literature. However, based on general principles of organic chemistry and synthesis routes for structurally similar chlorinated carboxylic acids, a plausible synthetic pathway can be proposed. This should be considered a hypothetical route and would require experimental validation.
Disclaimer: The following proposed synthesis is hypothetical and has not been experimentally verified from the available literature. It is intended for informational purposes only and should not be attempted without a thorough literature review of related reactions and appropriate safety precautions in a controlled laboratory setting.
A potential synthesis could involve the chlorination of methacrylic acid or its esters, followed by hydrolysis and neutralization.
References
"molecular structure and weight of Sodium 2,3-dichloro-2-methylpropionate"
An In-depth Technical Guide to Sodium 2,3-dichloro-2-methylpropionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and weight of this compound, a chemical compound with potential applications in various scientific domains. This document collates available data to assist researchers and professionals in understanding its fundamental properties.
Chemical Identity and Properties
This compound is the sodium salt of 2,3-dichloro-2-methylpropanoic acid. It is identified by the CAS Number 1899-36-1[1]. The compound is also known by several synonyms, including Sodium 2,3-dichloroisobutyrate, Mendok, and DCIB[1].
Quantitative Molecular Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | References |
| Molecular Formula | C₄H₅Cl₂NaO₂ | |
| Molecular Weight | 178.977 g/mol | [1] |
| Exact Mass | 177.956 u | [1] |
| CAS Number | 1899-36-1 | [1] |
| EC Number | 217-593-9 | [1] |
Molecular Structure
The molecular structure of this compound consists of a propionate backbone with two chlorine atoms and a methyl group attached to the second and third carbon atoms. The carboxyl group is present as a sodium salt.
Experimental Protocols & Further Research
Detailed experimental protocols, including synthesis, purification, and analytical methods specifically for this compound, are not extensively documented in publicly available literature. Similarly, information regarding its biological activity, signaling pathways, and applications in drug development is limited.
Researchers interested in this compound may need to develop their own protocols based on standard organic chemistry techniques for the synthesis and analysis of related halogenated carboxylic acid salts. Further investigation is required to elucidate its potential biological effects and therapeutic applications.
References
Technical Guide: Solubility of Sodium 2,3-dichloro-2-methylpropionate in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a comprehensive overview of the methodologies for determining the solubility of Sodium 2,3-dichloro-2-methylpropionate in various organic solvents. Due to the limited availability of public-domain quantitative solubility data for this specific compound, this guide focuses on the experimental protocols required to generate such data, alongside a structural framework for its presentation.
Introduction
This compound (CAS No. 1899-36-1) is an organic salt with potential applications in various fields, including as a gametocide.[1][2] Understanding its solubility in different organic solvents is crucial for its formulation, purification, and application in chemical synthesis and drug development. Solubility data informs solvent selection for crystallization, reaction media, and the development of stable formulations. This guide outlines the standard experimental procedures for quantitatively determining the solubility of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below:
| Property | Value | Source |
| Molecular Formula | C4H5Cl2NaO2 | [1] |
| Molecular Weight | 178.98 g/mol | [1] |
| Appearance | Solid (form may vary) | Assumed |
| CAS Number | 1899-36-1 | [1] |
Quantitative Solubility Data
| Organic Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |
| Methanol | 25 | Data not available |
| Ethanol | 25 | Data not available |
| Acetone | 25 | Data not available |
| Acetonitrile | 25 | Data not available |
| Dichloromethane | 25 | Data not available |
| Toluene | 25 | Data not available |
| N,N-Dimethylformamide (DMF) | 25 | Data not available |
| Dimethyl sulfoxide (DMSO) | 25 | Data not available |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on established methods for determining the solubility of organic salts.[3][4]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (anhydrous, high purity)
-
Analytical balance
-
Vials with screw caps
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Volumetric flasks and pipettes
Experimental Procedure
-
Sample Preparation:
-
Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Record the initial mass of the solid.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period to ensure equilibrium is reached. A common equilibration time is 24 to 48 hours, but this should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to see when the concentration of the solute in the solution becomes constant.[3][4]
-
-
Sample Collection and Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
To ensure no solid particles are transferred, filter the collected supernatant through a syringe filter (e.g., 0.22 µm) into a clean, pre-weighed vial.
-
Record the mass or volume of the filtered saturated solution.
-
-
Concentration Determination (via HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Inject the filtered saturated sample solution into the HPLC system.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.[3][4]
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as g/100 g of solvent or mg/mL.
-
To calculate solubility in g/100 g of solvent:
-
Determine the mass of the solute in the collected sample from the HPLC concentration.
-
Determine the mass of the solvent in the collected sample (total mass of the sample minus the mass of the solute).
-
Use the following formula: Solubility = (mass of solute / mass of solvent) * 100
-
-
Visual Representation of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid in a liquid.
Conclusion
The determination of the solubility of this compound in various organic solvents is a critical step in its development and application. While specific quantitative data is not currently widespread, the experimental protocol detailed in this guide provides a robust framework for researchers to generate this vital information. The systematic application of these methods will enable a comprehensive understanding of the compound's solubility profile, facilitating its effective use in scientific and industrial settings.
References
In-Depth Technical Guide: Safety Profile of Sodium 2,3-dichloro-2-methylpropionate
Disclaimer: This document provides a comprehensive overview of the available safety data for Sodium 2,3-dichloro-2-methylpropionate. Due to a significant lack of detailed safety and toxicological data for this specific compound, this guide also includes information on a structurally similar compound, Sodium 2,2-dichloropropionate (Dalapon-sodium), to provide a more complete, albeit inferred, safety profile. This information is intended for researchers, scientists, and drug development professionals and should be used with the understanding that the data for the analogue may not be fully representative of the target compound.
This compound (CAS 1899-36-1)
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C4H5Cl2NaO2 |
| Molecular Weight | 178.977 g/mol [1] |
| CAS Number | 1899-36-1[1] |
| EC Number | 217-593-9[1] |
Toxicological Data
The only available quantitative toxicological data point is for acute oral toxicity.
| Test | Species | Route | Value |
| LD50 | Rat | Oral | 8 g/kg[1][2] |
Hazard Identification and Handling
There is no official GHS classification available for this compound. However, based on general laboratory safety principles for handling uncharacterized chemicals, the following precautions are recommended:
-
Handling: Handle in a well-ventilated place.[1] Wear suitable protective clothing, including gloves and eye/face protection.[1] Avoid contact with skin and eyes.[1] Avoid the formation of dust and aerosols.[1] Use non-sparking tools.[1]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Store apart from foodstuff containers or incompatible materials.[1]
-
Safety Phrases (unofficial): S22 - Do not breathe dust. S24/25 - Avoid contact with skin and eyes.
Analogue Study: Sodium 2,2-dichloropropionate (Dalapon-sodium, CAS 127-20-8)
To supplement the limited data on the target compound, this section provides a detailed safety profile for the structural analogue, Sodium 2,2-dichloropropionate, a widely studied herbicide.
Physical and Chemical Properties of Sodium 2,2-dichloropropionate
| Property | Value |
| Molecular Formula | C3H3Cl2NaO2[1][3] |
| Molecular Weight | 164.95 g/mol [1][4] |
| Appearance | White crystalline solid[5] |
| Melting Point | 166.5 °C (with decomposition)[4][6] |
| Water Solubility | 900,000 mg/L @ 25 °C[4] |
| Vapor Pressure | 0.01 mPa @ 20 °C[4] |
Toxicological Data of Sodium 2,2-dichloropropionate
| Test | Species | Route | Value |
| LD50 | Rat (male) | Oral | 9330 mg/kg |
| LD50 | Rat (female) | Oral | 7570 mg/kg[4] |
| LD50 | Rabbit (female) | Oral | 3860 mg/kg[4][6] |
| LD50 | Guinea Pig (female) | Oral | > 4600 mg/kg |
| LD50 | Rabbit | Dermal | > 2000 mg/kg |
| NOAEL (2-year study) | Rat | Oral | 15 mg/kg/day[7] |
| Irritation | |||
| Skin | Rabbit | Dermal | Moderately irritating[4] |
| Eye | Rabbit | Ocular | Severe irritation, potential for permanent damage[4][8] |
Hazard Identification and Handling of Sodium 2,2-dichloropropionate
-
GHS Hazard Statements:
-
Precautionary Statements:
-
P273: Avoid release to the environment.[10]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[9][10]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[10]
-
P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.[9][10]
-
P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[9][10]
Experimental Protocols
Detailed experimental protocols for the cited studies on this compound are not available. For the analogue, Sodium 2,2-dichloropropionate, specific study protocols are also not fully described in the available literature. However, the methodologies for these types of toxicological assessments generally follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are generalized protocols based on these guidelines.
Acute Oral Toxicity (based on OECD Guideline 401/420/423/425)
-
Objective: To determine the median lethal dose (LD50) of a substance when administered orally.
-
Test Animals: Typically, young adult rats (e.g., Wistar or Sprague-Dawley strains) of a single sex are used.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered in a single dose by gavage.
-
Several dose levels are used with a set number of animals per group.
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of up to 14 days.
-
A post-mortem examination of all animals is conducted.
-
-
Data Analysis: The LD50 is calculated using statistical methods.
Acute Dermal Toxicity (based on OECD Guideline 402)
-
Objective: To determine the toxic effects of a substance following a single, short-term dermal application.
-
Test Animals: Typically, adult rats, rabbits, or guinea pigs are used.
-
Procedure:
-
The fur is clipped from the dorsal area of the trunk of the test animals.
-
The test substance is applied to a small area of skin (approximately 10% of the body surface area) and held in contact with a porous gauze dressing.
-
The exposure period is typically 24 hours.
-
Animals are observed for mortality and signs of toxicity for at least 14 days.
-
-
Data Analysis: The LD50 can be estimated, and skin reactions at the site of application are recorded.
Acute Dermal Irritation/Corrosion (based on OECD Guideline 404)
-
Objective: To assess the potential of a substance to cause skin irritation or corrosion.[5]
-
Test Animals: The albino rabbit is the preferred species.
-
Procedure:
-
A single dose of the test substance is applied to a small area of shaved skin.[12]
-
The treated area is covered with a gauze patch for a specified exposure period (typically 4 hours).[12]
-
Skin reactions (erythema and edema) are evaluated and scored at specified time points after patch removal (e.g., 1, 24, 48, and 72 hours).[12]
-
-
Data Analysis: The mean scores for erythema and edema are used to classify the substance's irritation potential.
Acute Eye Irritation/Corrosion (based on OECD Guideline 405)
-
Objective: To determine the potential of a substance to cause eye irritation or corrosion.
-
Test Animals: Albino rabbits are typically used.
-
Procedure:
-
A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.[13]
-
The eyes are examined and ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored at specific intervals (1, 24, 48, and 72 hours after application).[13]
-
The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[4]
-
-
Data Analysis: The scores for the different ocular effects are used to classify the irritancy level of the substance.
Chemical Safety Assessment Workflow
The following diagram illustrates a general workflow for assessing the safety of a chemical substance, from initial identification to risk management.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. nucro-technics.com [nucro-technics.com]
- 3. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Test No. 404: Acute Dermal Irritation/Corrosion | OECD [oecd.org]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. scribd.com [scribd.com]
- 8. nucro-technics.com [nucro-technics.com]
- 9. episkin.com [episkin.com]
- 10. oecd.org [oecd.org]
- 11. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. oecd.org [oecd.org]
Unveiling the Biological Activities of Sodium 2,3-dichloro-2-methylpropionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 2,3-dichloro-2-methylpropionate, also known by trade names such as Mendok, FW-450, and DCIB, is a chemical agent primarily recognized for its potent biological activity as a plant gametocide. This technical guide provides a comprehensive overview of its known biological effects, with a focus on its application in agriculture for inducing male sterility in plants to facilitate the production of hybrid seeds. This document synthesizes available data on its mechanism of action, summarizes quantitative toxicological and application data, and provides generalized experimental protocols for its use. While the precise molecular signaling pathways remain to be fully elucidated, this guide presents a conceptual framework based on current understanding of chemical hybridizing agents.
Introduction
This compound is a halogenated aliphatic carboxylic acid salt that has found a niche application in plant breeding as a chemical hybridizing agent (CHA). The primary utility of this compound lies in its ability to selectively induce male sterility in a variety of plant species, thereby eliminating the need for laborious manual emasculation in the production of F1 hybrid seeds. This guide delves into the technical details of its biological activities, providing researchers and professionals in drug and agricultural chemical development with a foundational understanding of this compound.
Toxicological Profile
The acute toxicity of this compound has been evaluated in animal models. The available data is crucial for assessing its safety profile for handling and environmental impact.
| Parameter | Species | Route of Administration | Value |
| LD50 (Lethal Dose, 50%) | Rat | Oral | 8 g/kg |
Table 1: Acute Toxicity Data for this compound
Biological Activity in Plants: Gametocidal Action
The most well-documented biological activity of this compound is its function as a gametocide, specifically targeting the development of male gametes (pollen) in plants.
Mechanism of Action
The precise molecular mechanism by which this compound induces male sterility is not yet fully understood. However, research on this and other chemical hybridizing agents suggests that it disrupts the complex process of microsporogenesis, the formation of microspores that develop into pollen grains. The proposed mechanisms of action include:
-
Disruption of Meiosis: The chemical may interfere with the meiotic division of pollen mother cells, leading to the formation of non-viable microspores.
-
Abnormal Tapetum Development: The tapetum is a nutritive layer of cells within the anther that is crucial for pollen development. This compound may cause premature degeneration or hypertrophy of the tapetum, leading to starvation of the developing microspores.
-
Inhibition of Pollen Wall Formation: The compound might interfere with the synthesis or deposition of sporopollenin, a major component of the durable outer wall of pollen grains (exine), resulting in fragile and non-functional pollen.
-
Metabolic Disruption: It is hypothesized that the compound could interfere with critical metabolic pathways within the anther, affecting the energy supply or the synthesis of essential molecules required for pollen maturation.
The following diagram illustrates a conceptual workflow of how this compound is believed to exert its gametocidal effects on plant reproductive development.
Caption: Conceptual workflow of this compound's gametocidal action.
Application in Plant Breeding
The induction of male sterility is a critical step in the production of hybrid seeds, as it prevents self-pollination of the female parent line. The application of this compound offers a chemical alternative to genetic male sterility systems or manual emasculation.
| Plant Species | Concentration | Application Timing | Observed Effect |
| Tomato | 0.3% (w/v) | At anthesis (flowering) | Male sterility induced for 12 days, starting 12 days after treatment. |
| Cotton | Various | Pre-flowering to early flowering stages | Induction of a high degree of male sterility. |
| Linseed | 250 - 1000 ppm | Pre-flowering | Dose-dependent induction of male sterility. |
Table 2: Application Parameters of this compound for Inducing Male Sterility
Experimental Protocols
The following provides a generalized methodology for evaluating the gametocidal activity of this compound. Researchers should note that optimal concentrations, application timing, and methods will vary significantly between plant species and environmental conditions.
Preparation of Treatment Solution
-
Calculate the required amount of this compound to achieve the desired concentration (e.g., for a 0.3% w/v solution, dissolve 0.3 g of the compound in a final volume of 100 mL of distilled water).
-
Add a surfactant (e.g., 0.05% Tween-20) to the solution to ensure uniform coverage of the plant foliage.
-
Stir the solution until the compound is completely dissolved.
Plant Treatment
-
Grow the target plant species under controlled environmental conditions (e.g., greenhouse with controlled temperature, humidity, and photoperiod).
-
Identify the appropriate developmental stage for application, typically just before or at the onset of meiosis in the pollen mother cells. This often corresponds to a specific floral bud size.
-
Apply the treatment solution as a fine foliar spray until the foliage is thoroughly wet, ensuring coverage of the developing floral buds.
-
Include a control group of plants sprayed only with water and surfactant.
Assessment of Male Sterility
-
Pollen Viability Staining:
-
Collect anthers from treated and control plants at anthesis.
-
Crush the anthers on a microscope slide in a drop of a suitable stain (e.g., 1% acetocarmine or Alexander's stain).
-
Observe under a light microscope. Viable pollen grains will typically stain a deep red or purple, while non-viable pollen will remain unstained or appear shrunken and malformed.
-
Calculate the percentage of sterile pollen.
-
-
In Vitro Pollen Germination:
-
Culture pollen from treated and control plants on a germination medium (e.g., agar-based medium containing sucrose, boric acid, and calcium nitrate).
-
Incubate under optimal conditions for germination.
-
Observe under a microscope and calculate the percentage of germinated pollen grains.
-
-
Fruit and Seed Set Analysis:
-
Bag a subset of flowers on treated plants to prevent cross-pollination and assess for self-pollination.
-
Hand-pollinate another subset of flowers on treated plants with viable pollen from untreated plants to assess female fertility.
-
Compare the fruit and seed set in treated and control plants.
-
The following diagram outlines the general experimental workflow for assessing the gametocidal activity of a chemical agent like this compound.
Caption: Experimental workflow for evaluating gametocidal activity.
Conclusion and Future Directions
This compound is a valuable tool in plant breeding for the induction of male sterility. Its primary biological activity is targeted at the disruption of pollen development, enabling the efficient production of hybrid seeds. While its general mode of action is understood at a physiological level, further research is required to elucidate the specific molecular targets and signaling pathways involved. A deeper understanding of its mechanism could lead to the development of more targeted and efficient chemical hybridizing agents with improved safety profiles. Future research should focus on transcriptomic and proteomic analyses of anther tissues following treatment to identify the key genes and proteins affected by this compound.
A Comprehensive Technical Review of Sodium 2,3-dichloro-2-methylpropionate (Mendok/FW-450) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2,3-dichloro-2-methylpropionate, a synthetic chemical compound, has garnered significant interest in agricultural science for its potent gametocidal activity. Commercially known by the trade names Mendok and FW-450, it is primarily utilized as a chemical hybridizing agent (CHA) to induce male sterility in a variety of plant species. This function is pivotal in the production of hybrid seeds, a cornerstone of modern agriculture for enhancing crop yield and vigor. This technical guide provides an in-depth literature review of the research conducted on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.
Chemical and Physical Properties
While extensive research on the biological effects of this compound exists, detailed reports on its synthesis are less common in publicly available literature. However, based on fundamental principles of organic chemistry and patents for related compounds, a plausible synthetic route can be outlined.
A potential synthesis could involve the chlorination of methacrylic acid or its esters, followed by hydrolysis and neutralization with a sodium base. The resolution of its optical isomers has been accomplished using bases like quinine and cinchonine, indicating the chiral nature of the molecule and the potential for stereospecific biological activity.
| Property | Value |
| CAS Number | 1899-36-1 |
| Molecular Formula | C4H5Cl2NaO2 |
| Molecular Weight | 178.97 g/mol |
| Synonyms | Sodium α,β-dichloroisobutyrate, Mendok, FW-450 |
Mechanism of Action: Induction of Male Sterility
The primary biological effect of this compound is the induction of male sterility in treated plants. Research indicates that the compound disrupts the normal development of pollen, a process known as microsporogenesis. A key target of its action is the tapetum, a nutritive layer of cells within the anther that is crucial for pollen development.
Studies on wheat treated with a chemical hybridizing agent (CHA), SQ-1, which induces similar effects, have shown that the CHA causes premature programmed cell death (PCD) of the tapetal cells.[1][2] This premature degradation of the tapetum leads to the starvation and subsequent abortion of the developing microspores, resulting in non-viable pollen. This targeted disruption of a critical developmental stage in pollen formation is the basis for its efficacy as a gametocide.
Quantitative Data on Gametocidal Efficacy
The effectiveness of this compound as a gametocide is dependent on the plant species, the concentration applied, and the developmental stage at the time of application. The following table summarizes quantitative data from key studies.
| Plant Species | Concentration | Application Timing | Observed Effect | Duration of Sterility | Reference |
| Tomato (Lycopersicon esculentum) | 0.3% aqueous solution | At anthesis | Induced male sterility | 12 days, starting 12 days after treatment | [3] |
| Cotton (Gossypium hirsutum) | Various strengths | Not specified in abstract | Induced male sterility | Not specified in abstract | [4] |
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research. Below are generalized methodologies extracted from the literature for the application of this compound and the assessment of its effects.
Application of this compound
-
Preparation of Solution: Prepare an aqueous solution of this compound at the desired concentration (e.g., 0.3% w/v). The addition of a surfactant may improve leaf coverage.
-
Plant Stage: Apply the solution at a specific developmental stage of the plant, typically before or during meiosis in the pollen mother cells. For tomatoes, application at anthesis has been shown to be effective.[3]
-
Application Method: Apply the solution as a foliar spray, ensuring thorough coverage of the plant, particularly the floral buds.
-
Control Group: Maintain a control group of plants that are not treated with the chemical to serve as a baseline for normal pollen development and fertility.
Assessment of Pollen Viability and Sterility
Several methods can be employed to assess the effectiveness of the gametocidal treatment.
-
Staining Techniques:
-
Acetocarmine Staining: Viable pollen grains stain a deep red color, while non-viable grains remain unstained or stain poorly.
-
Fluorescein Diacetate (FDA) Staining: Viable pollen with intact plasma membranes will fluoresce under a fluorescence microscope.
-
-
In Vitro Pollen Germination:
-
Collect pollen from treated and control plants.
-
Culture the pollen on a germination medium (e.g., agar-based medium containing sucrose and boric acid).
-
Incubate under suitable conditions (e.g., 25-30°C) for a few hours.
-
Observe under a microscope and count the number of germinated pollen grains (those with a pollen tube longer than the pollen diameter).
-
-
Fruit Set Analysis:
-
In the absence of cross-pollination, the lack of fruit set in treated plants indicates successful induction of male sterility.
-
To confirm female fertility is unaffected, hand-pollinate the flowers of treated plants with viable pollen from untreated plants and observe for fruit and seed set. In the tomato study, hand-pollinated treated plants showed only a 20% reduction in fruit set compared to untreated plants, indicating that female fertility was largely preserved.[3]
-
Conclusion
This compound (Mendok/FW-450) is a well-established chemical hybridizing agent with a clear application in agriculture. Its mechanism of action, centered on the disruption of tapetal cell development and subsequent pollen abortion, provides a targeted approach to inducing male sterility. The quantitative data and experimental protocols summarized in this guide offer a foundation for researchers and scientists to further explore its potential applications, optimize its use in various crop species, and investigate its molecular interactions within the plant reproductive system. Further research into its synthesis and the stereospecificity of its biological activity could open new avenues for the development of more potent and selective gametocides.
References
- 1. Abnormal Development of Tapetum and Microspores Induced by Chemical Hybridization Agent SQ-1 in Wheat | PLOS One [journals.plos.org]
- 2. Abnormal development of tapetum and microspores induced by chemical hybridization agent SQ-1 in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN105753693B - The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to the Hygroscopic Properties of Dichlorinated Sodium Salts
Audience: Researchers, scientists, and drug development professionals.
Abstract
The term "dichlorinated sodium salts," while not a standard chemical classification, typically refers to the sodium salts of organic acids containing two chlorine atoms. These compounds are of significant interest in the pharmaceutical and agrochemical industries. Their interaction with atmospheric moisture—their hygroscopicity—is a critical parameter influencing their stability, storage, handling, and formulation. This technical guide provides a comprehensive overview of the hygroscopic properties of select dichlorinated sodium salts, focusing on Diclofenac Sodium and Sodium 2,4-Dichlorophenoxyacetate as primary examples. It includes a summary of quantitative hygroscopic data, detailed experimental protocols for hygroscopicity determination, and visualizations of key concepts and workflows.
Introduction to Hygroscopicity in Dichlorinated Sodium Salts
Hygroscopicity is the inherent ability of a substance to attract and hold water molecules from the surrounding environment through either absorption or adsorption. For active pharmaceutical ingredients (APIs) and other chemical compounds, this property is of paramount importance. The amount of water sorbed by a solid can significantly impact its physical and chemical properties, including:
-
Stability: Moisture can accelerate chemical degradation pathways such as hydrolysis.
-
Physical Form: Water sorption can induce changes in the crystalline structure, leading to the formation of hydrates or amorphous forms.[1]
-
Flowability and Processing: Increased moisture content can lead to powder caking and poor flow, complicating manufacturing processes.
-
Dissolution and Bioavailability: Conversion from an anhydrous to a hydrated form can alter solubility and dissolution rates, potentially affecting the bioavailability of a drug.[1]
This guide focuses on two commercially significant examples of dichlorinated sodium salts:
-
Diclofenac Sodium: The sodium salt of [2-(2,6-dichloroanilino)phenyl]acetic acid, a widely used non-steroidal anti-inflammatory drug (NSAID).[2][3]
-
Sodium 2,4-Dichlorophenoxyacetate (2,4-D Sodium Salt): The sodium salt of 2,4-dichlorophenoxyacetic acid, a common systemic herbicide.[4][5]
Understanding the hygroscopic behavior of these and similar compounds is essential for ensuring product quality, safety, and efficacy.
Quantitative Data on Hygroscopicity
The interaction of a solid with water vapor is typically characterized by its moisture sorption isotherm, which plots the equilibrium moisture content as a function of relative humidity (RH) at a constant temperature. A key parameter is the Critical Relative Humidity (CRH) , defined as the RH at which a substance begins to absorb a significant amount of moisture from the atmosphere.[6]
Diclofenac Sodium
Diclofenac sodium is known to be hygroscopic and can exist in both anhydrous and hydrated forms. The anhydrous form readily converts to a tetrahydrate upon exposure to relative humidity levels even below 60% at 25°C.[1] Other hydrate forms, such as a trihydrate, have also been identified.[7] This transformation from an anhydrous to a hydrated state is a clear indicator of its hygroscopic nature.
The moisture sorption behavior of anhydrous diclofenac sodium has been characterized using Dynamic Vapor Sorption (DVS). The DVS isotherm reveals the extent and rate of water uptake at different RH levels.
| Compound | Form | Temperature (°C) | Key Observations from DVS Isotherm | Hygroscopicity Classification (European Pharmacopoeia) |
| Diclofenac Sodium | Anhydrous | 25 | - Significant water uptake occurs, initiating hydrate formation at RH <60%.[1][6] - The DVS curve shows hysteresis, indicating a structural change (hydrate formation) during the sorption/desorption cycle.[8] | Hygroscopic |
Note: The European Pharmacopoeia classifies a substance as "hygroscopic" if its weight increases by ≥ 2% but < 15% after 24 hours at 80% RH and 25°C.[9]
Sodium 2,4-Dichlorophenoxyacetate (2,4-D Sodium Salt)
While specific DVS isotherm data for pure sodium 2,4-dichlorophenoxyacetate is not as readily available in the cited literature, its high water solubility suggests a potential for hygroscopicity.[5] Sodium salts of organic acids, in general, tend to exhibit hygroscopic behavior.[10][11] Further experimental characterization is required to definitively quantify its hygroscopic nature and determine its CRH.
| Compound | Form | Temperature (°C) | Key Observations | Hygroscopicity Classification (European Pharmacopoeia) |
| Sodium 2,4-Dichlorophenoxyacetate | Solid | N/A | - High water solubility.[5] - Sorption behavior is a key factor in its environmental fate in soil.[12] | Data Not Available |
Experimental Protocols
The gold standard for evaluating the hygroscopicity of pharmaceutical and chemical powders is Dynamic Vapor Sorption (DVS) .
Principle of Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled stream of gas with a precisely defined relative humidity at a constant temperature.[13] A highly sensitive microbalance continuously records the sample's weight, allowing for the determination of both the equilibrium moisture content at various RH levels and the kinetics of sorption and desorption.[14]
Standard DVS Experimental Protocol
-
Sample Preparation:
-
A small amount of the sample (typically 10-20 mg) is placed into the DVS sample pan.[2]
-
To establish a known starting point, the sample is typically dried in-situ by exposing it to a stream of dry air (0% RH) at the experimental temperature (e.g., 25°C) until a constant mass is achieved.[8] This removes any surface-adsorbed water.
-
-
Sorption Phase:
-
The relative humidity of the gas stream is increased in predetermined steps (e.g., 10% RH increments from 0% to 90% RH).[2]
-
At each step, the system holds the RH constant and monitors the sample mass until equilibrium is reached. Equilibrium is typically defined by a mass change of less than a specified threshold (e.g., 0.002%) over a set time period (e.g., 15 minutes).[15]
-
-
Desorption Phase:
-
After reaching the maximum RH (e.g., 90% or 95%), the process is reversed.[2]
-
The RH is decreased in the same incremental steps, and the mass loss is recorded at each stage until equilibrium is reached.
-
-
Data Analysis:
-
The change in mass at each RH step is plotted against the target RH to generate a moisture sorption-desorption isotherm.
-
The final plot reveals key information, including the material's overall hygroscopicity, the CRH, the presence of hysteresis (where the desorption curve does not follow the sorption curve, often indicating structural changes like hydrate formation), and the stability of any formed hydrates.[13]
-
Mandatory Visualizations
Chemical Structures
Caption: Figure 1. Structures of the discussed dichlorinated sodium salts.
Experimental and Logical Workflows
Caption: Figure 2. Generalized workflow for a DVS experiment.
Caption: Figure 3. Logical relationship defining Critical Relative Humidity.
Conclusion
The hygroscopic properties of dichlorinated sodium salts, particularly compounds like diclofenac sodium, are of critical importance in scientific research and product development. The tendency of these materials to sorb atmospheric moisture can lead to significant changes in their physical and chemical stability. Diclofenac sodium demonstrates clear hygroscopic behavior, readily forming hydrates upon exposure to ambient humidity. While quantitative data for other compounds like sodium 2,4-dichlorophenoxyacetate is less prevalent, their chemical nature warrants careful consideration of their potential hygroscopicity. The use of standardized analytical techniques, such as Dynamic Vapor Sorption, is essential for accurately characterizing these properties, enabling the development of robust formulations and defining appropriate storage and handling conditions to ensure product integrity.
References
- 1. Physico-chemical characterisation and intrinsic dissolution studies of a new hydrate form of diclofenac sodium: comparison with anhydrous form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of Dynamic Vapour Sorption Technique to Study Dry Powder Inhalation Formulations [article.sapub.org]
- 3. Diclofenac sodium | C14H10Cl2NNaO2 | CID 5018304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Sodium (2,4-dichlorophenoxy)acetate | C8H6Cl2NaO3 | CID 66733472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrate modifications of the non-steroidal anti-inflammatory drug diclofenac sodium: Solid-state characterisation of a trihydrate form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tainstruments.com [tainstruments.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. acp.copernicus.org [acp.copernicus.org]
- 11. The effects of organic species on the hygroscopic behaviors of inorganic aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2,4-Dichlorophenoxyacetic acid (2,4-D) sorption and degradation dynamics in three agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. skpharmteco.com [skpharmteco.com]
- 14. azom.com [azom.com]
- 15. ardena.com [ardena.com]
Methodological & Application
Application Notes and Protocols: Sodium 2,3-dichloro-2-methylpropionate as a Versatile Precursor for the Synthesis of Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sodium 2,3-dichloro-2-methylpropionate is a halogenated carboxylic acid salt that holds potential as a versatile precursor for the synthesis of various heterocyclic compounds. Its structure, featuring two chlorine atoms at the 2- and 3-positions, presents reactive sites for nucleophilic substitution, making it an attractive starting material for constructing five-membered heterocycles such as oxazolines, thiazolines, and imidazolines. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active molecules.
This document provides detailed application notes and hypothetical protocols for the synthesis of these important heterocyclic classes using this compound as the key building block. The methodologies are based on established principles of organic synthesis and aim to guide researchers in exploring the synthetic utility of this precursor.
Synthesis of 2-Substituted-4-methyl-4-chloromethyl-2-oxazolines
Oxazolines are a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. They are widely used as chiral ligands in asymmetric catalysis and are present in several natural products and pharmaceuticals. The synthesis of 2-oxazolines from this compound can be envisioned through a reaction with a suitable amino alcohol, such as 2-aminoethanol.
Proposed Reaction Scheme:
The reaction is proposed to proceed via an initial nucleophilic attack of the amino group of 2-aminoethanol on the carboxylate, followed by an intramolecular cyclization.
Experimental Protocol:
Materials:
-
This compound
-
2-Aminoethanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere, add 2-aminoethanol (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 4-dimethylaminopyridine (DMAP) (0.1 eq) followed by the slow addition of dicyclohexylcarbodiimide (DCC) (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with a small amount of DCM.
-
Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-4-methyl-4-chloromethyl-2-oxazoline.
Quantitative Data (Hypothetical):
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| This compound | 1.0 | 178.98 | 1.79 g |
| 2-Aminoethanol | 1.2 | 61.08 | 0.73 g |
| DCC | 1.1 | 206.33 | 2.27 g |
| DMAP | 0.1 | 122.17 | 0.12 g |
| Product | 163.61 | ~1.14 g (70% yield) |
Logical Workflow for Oxazoline Synthesis:
Caption: Synthetic workflow for 2-oxazoline synthesis.
Synthesis of 2-Substituted-4-methyl-4-chloromethyl-2-thiazolines
Thiazolines are sulfur-containing analogs of oxazolines and are key components in various biologically active compounds, including antibiotics. The synthesis can be proposed to occur via the reaction of this compound with an aminothiol, such as 2-aminoethanethiol.
Proposed Reaction Scheme:
Similar to oxazoline synthesis, this reaction likely proceeds through amide bond formation followed by intramolecular cyclization, with the thiol group acting as the nucleophile.
Experimental Protocol:
Materials:
-
This compound
-
2-Aminoethanethiol hydrochloride
-
Triethylamine (TEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (20 mL), add 2-aminoethanethiol hydrochloride (1.2 eq) and triethylamine (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add BOP reagent (1.1 eq) in one portion.
-
Continue stirring at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 2-substituted-4-methyl-4-chloromethyl-2-thiazoline.
Quantitative Data (Hypothetical):
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| This compound | 1.0 | 178.98 | 1.79 g |
| 2-Aminoethanethiol HCl | 1.2 | 113.61 | 1.36 g |
| Triethylamine | 2.5 | 101.19 | 2.53 g |
| BOP reagent | 1.1 | 442.28 | 4.86 g |
| Product | 179.67 | ~1.26 g (70% yield) |
Logical Workflow for Thiazoline Synthesis:
Caption: Synthetic workflow for 2-thiazoline synthesis.
Synthesis of 2-Substituted-4-methyl-4-chloromethyl-2-imidazolines
Imidazolines are five-membered heterocycles containing two nitrogen atoms. They are important pharmacophores found in numerous drugs with a wide range of biological activities. The synthesis from this compound can be proposed to occur by reaction with a diamine, such as ethylenediamine.
Proposed Reaction Scheme:
The reaction likely involves the formation of an amide intermediate, followed by an intramolecular cyclization to form the imidazoline ring.
Experimental Protocol:
Materials:
-
This compound
-
Ethylenediamine
-
Thionyl chloride (SOCl₂)
-
Toluene, anhydrous
-
Pyridine, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Brine
-
Anhydrous potassium carbonate (K₂CO₃)
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous toluene (20 mL).
-
Add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Reflux the mixture for 2 hours, then cool to room temperature and concentrate under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in anhydrous toluene (10 mL) and add it dropwise to a solution of ethylenediamine (2.0 eq) and anhydrous pyridine (2.0 eq) in anhydrous toluene (20 mL) at 0 °C.
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Dissolve the residue in diethyl ether (50 mL) and wash with saturated aqueous Na₂CO₃ solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous K₂CO₃, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography to give the desired 2-substituted-4-methyl-4-chloromethyl-2-imidazoline.
Quantitative Data (Hypothetical):
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| This compound | 1.0 | 178.98 | 1.79 g |
| Thionyl chloride | 1.5 | 118.97 | 1.78 g |
| Ethylenediamine | 2.0 | 60.10 | 1.20 g |
| Pyridine | 2.0 | 79.10 | 1.58 g |
| Product | 162.05 | ~1.05 g (65% yield) |
Logical Workflow for Imidazoline Synthesis:
Caption: Synthetic workflow for 2-imidazoline synthesis.
General Synthetic Strategy and Potential for Library Synthesis
This compound serves as a versatile starting material that can potentially be reacted with a variety of binucleophiles to generate a library of heterocyclic compounds. The two chlorine atoms offer sites for further functionalization, adding another dimension to the molecular diversity that can be achieved.
Logical Relationship Diagram:
Caption: From a single precursor to a library of heterocycles.
Disclaimer: The experimental protocols and quantitative data provided herein are hypothetical and intended for illustrative purposes. Researchers should conduct their own literature searches and risk assessments before attempting any new synthetic procedures. Standard laboratory safety precautions should always be followed.
"experimental protocol for reaction with Sodium 2,3-dichloro-2-methylpropionate"
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Sodium 2,3-dichloro-2-methylpropionate. It includes a protocol for its application as a chemical hybridizing agent to induce male sterility in plants and a representative protocol for a nucleophilic substitution reaction, a common transformation for this class of compounds.
Chemical Properties and Safety Information
| Property | Value | Reference |
| CAS Number | 1899-36-1 | [1] |
| Molecular Formula | C4H5Cl2NaO2 | [1] |
| Molecular Weight | 178.98 g/mol | [1] |
| Synonyms | Sodium α,β-dichloroisobutyrate, DCIB, Mendok | [1] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water |
Safety Precautions: Handle this compound in a well-ventilated area.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[1] In case of contact, rinse the affected area thoroughly with water. If swallowed, seek medical attention immediately.
Application 1: Induction of Male Sterility in Plants (Chemical Hybridizing Agent)
This compound is an effective gametocide used to induce male sterility in plants, which is a valuable tool in hybrid seed production. The following protocol is based on its successful application in tomatoes.
Experimental Protocol: Induction of Male Sterility in Tomato (Solanum lycopersicum)
1. Materials:
- This compound
- Distilled water
- Beaker or flask
- Magnetic stirrer and stir bar
- Graduated cylinder
- Spray bottle
- Tomato plants at the pre-anthesis to anthesis stage
- Microscope slides
- Cover slips
- Acetocarmine stain (1% in 45% acetic acid) or other pollen viability stain
- Light microscope
2. Procedure:
3. Expected Results: Spraying tomatoes with a 0.3% solution of this compound at anthesis has been shown to induce male sterility for approximately 12 days, starting 12 days after the treatment. The female fertility of the treated plants should remain largely unaffected, allowing for controlled cross-pollination.
Workflow for Induction of Male Sterility
Caption: Workflow for inducing and verifying male sterility in plants.
Application 2: Nucleophilic Substitution Reaction
The two chlorine atoms in this compound, particularly the one on the tertiary carbon, are susceptible to nucleophilic substitution. This allows for the synthesis of various derivatives. The following is a representative protocol for the reaction with a thiol to form a thioether, a common transformation for alkyl halides.
Note: This is a generalized protocol and may require optimization for specific substrates and desired products.
Representative Experimental Protocol: Synthesis of a Thioether Derivative
1. Materials:
- This compound
- A thiol (e.g., thiophenol)
- A suitable solvent (e.g., Dimethylformamide - DMF)
- A non-nucleophilic base (e.g., Potassium carbonate)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Condenser
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Drying agent (e.g., anhydrous Sodium sulfate)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)
2. Procedure:
Reaction Pathway
Caption: General pathway for nucleophilic substitution on the substrate.
References
Application of Sodium 2,3-dichloro-2-methylpropionate in Agricultural Chemistry: A Detailed Guide for Researchers
Introduction
Sodium 2,3-dichloro-2-methylpropionate, also known by trade names such as FW-450 and Mendok, is a chemical compound utilized in agricultural chemistry primarily as a male gametocide. Its principal application is in the induction of male sterility in plants, a critical step in the production of hybrid seeds. By rendering the male gametes non-functional, it facilitates controlled cross-pollination, thereby enabling the development of new crop varieties with desirable traits such as improved yield and disease resistance. This document provides detailed application notes and protocols for the use of this compound, targeted at researchers, scientists, and professionals in drug development and agricultural science.
Application Notes
Primary Function: Male Gametocide
This compound acts as a chemical hybridizing agent (CHA). When applied to plants at the appropriate growth stage, it selectively disrupts the development of pollen without significantly affecting female fertility. This induced male sterility eliminates the need for manual emasculation, a labor-intensive process in hybrid seed production.
Mechanism of Action
The precise biochemical and molecular mechanism of action for this compound has not been extensively elucidated in publicly available research. However, based on the general understanding of chemical hybridizing agents, it is hypothesized to interfere with critical stages of pollen development, such as:
-
Tapetum Development: The tapetum is a nutritive layer of cells within the anther that is essential for the development of viable pollen. Disruption of its function can lead to pollen starvation and abortion.
-
Meiosis: Interference with the meiotic division process in pollen mother cells can result in non-viable microspores.
-
Microspore Development: The chemical may inhibit the maturation of microspores into functional pollen grains.
Further research is required to pinpoint the specific signaling pathways and molecular targets of this compound.
Known Applications and Efficacy
The most well-documented application of this compound is in the hybridization of tomatoes. Research has demonstrated its effectiveness in inducing male sterility, allowing for successful cross-pollination.
Quantitative Data Summary
The following table summarizes the available quantitative data on the application and efficacy of this compound.
| Crop | Concentration of Active Ingredient | Application Timing | Onset of Sterility (after application) | Duration of Sterility | Effect on Female Fertility | Reference |
| Tomato (Solanum lycopersicum) | 0.3% aqueous solution | At anthesis (flowering) | 12 days | 12 days | 20% reduction in fruit set on hand-pollinated plants | [1] |
Experimental Protocols
Protocol 1: Induction of Male Sterility in Tomato (Solanum lycopersicum)
Objective: To induce male sterility in tomato plants for the purpose of controlled cross-pollination.
Materials:
-
This compound (analytical grade)
-
Distilled water
-
Surfactant (e.g., Tween 20)
-
Spray bottle or a precision sprayer
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Solution Preparation:
-
Prepare a 0.3% (w/v) aqueous solution of this compound. For example, to prepare 100 mL of solution, dissolve 0.3 g of the compound in 100 mL of distilled water.
-
Add a surfactant (e.g., 0.05% Tween 20) to the solution to ensure uniform coverage of the plant foliage.
-
-
Application:
-
Identify tomato plants at the anthesis stage (when flowers are open).
-
Thoroughly spray the entire plant, with a focus on the flowering shoots, until the foliage is wet but not dripping.
-
Conduct the spraying in the morning or evening to avoid rapid evaporation and potential phytotoxicity from direct sunlight.
-
-
Post-Application Care:
-
Maintain the treated plants under standard growing conditions.
-
Monitor the plants for any signs of phytotoxicity (e.g., leaf burn, stunting).
-
-
Verification of Male Sterility:
-
Starting from day 10 post-application, collect fresh anthers from newly opened flowers.
-
Assess pollen viability using staining methods (e.g., acetocarmine or potassium iodide) or by attempting in vitro pollen germination. Non-viable pollen will not stain properly or will fail to germinate.
-
-
Cross-Pollination:
-
Once male sterility is confirmed (typically from day 12 to day 24 post-application), the treated plants can be used as the female parent in a cross.
-
Collect viable pollen from the desired male parent plant and manually pollinate the stigmas of the male-sterile flowers.
-
Protocol 2: General Screening for Gametocidal Activity in a New Plant Species
Objective: To determine the effective concentration and application timing of this compound for inducing male sterility in a plant species where this has not been previously documented.
Materials:
-
This compound
-
Distilled water
-
Surfactant
-
A series of healthy, uniform plants of the target species
-
Spraying equipment
-
Microscope and slides for pollen viability assessment
Procedure:
-
Establish a Concentration Gradient:
-
Prepare a range of concentrations of the chemical (e.g., 0.1%, 0.2%, 0.3%, 0.4%, 0.5% w/v).
-
Include a control group that is sprayed only with water and surfactant.
-
-
Identify Critical Growth Stages:
-
Based on the floral development of the target species, identify key pre-meiotic, meiotic, and post-meiotic stages for application. This often corresponds to specific bud sizes or developmental stages.
-
-
Experimental Design:
-
Set up a factorial experiment with different concentrations and application timings.
-
Use a sufficient number of plants for each treatment combination to ensure statistical validity.
-
-
Application:
-
Apply the different concentrations at the predetermined growth stages.
-
-
Data Collection:
-
Phytotoxicity: Regularly observe the plants for any adverse effects on vegetative and floral parts.
-
Pollen Viability: As the flowers open, collect pollen samples and assess viability using appropriate methods. Calculate the percentage of sterile pollen.
-
Female Fertility: Assess female fertility by hand-pollinating the treated flowers with viable pollen from untreated plants and measuring the seed or fruit set.
-
-
Analysis:
-
Analyze the data to determine the optimal concentration and application timing that induces a high percentage of male sterility with minimal impact on female fertility and plant health.
-
Visualizations
Caption: Experimental workflow for screening gametocidal activity.
Caption: Workflow for hybrid seed production using a CHA.
Disclaimer: this compound is a chemical compound that should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. The protocols provided are for research purposes and should be adapted based on the specific plant species and experimental conditions.
References
Application Notes and Protocols: Sodium 2,3-dichloro-2-methylpropionate as a Versatile Building Block
Introduction
Sodium 2,3-dichloro-2-methylpropionate is a halogenated carboxylic acid salt with the potential to serve as a versatile building block in organic synthesis. Its structure, featuring two chlorine atoms at the 2- and 3-positions and a methyl group at the 2-position, offers multiple reactive sites for the construction of novel and complex molecules. The presence of both a nucleophilic carboxylate and electrophilic carbon centers susceptible to nucleophilic attack makes it an attractive starting material for the synthesis of a variety of scaffolds, including heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery.
This document provides an overview of the potential applications of this compound as a synthetic precursor and outlines hypothetical protocols for its utilization in the synthesis of novel compounds. While specific examples of its use are not extensively documented in publicly available literature, its reactivity can be predicted based on fundamental principles of organic chemistry.
Chemical Properties and Potential Reactivity
Molecular Formula: C₄H₅Cl₂NaO₂ Molecular Weight: 178.97 g/mol CAS Number: 1899-36-1[1]
This compound possesses several key features that dictate its reactivity:
-
Nucleophilic Carboxylate: The sodium carboxylate group can act as a nucleophile in various reactions, such as esterification or amidation, after conversion to the corresponding carboxylic acid or acyl chloride.
-
Electrophilic Centers: The carbon atoms bearing the chlorine atoms are electrophilic and can undergo nucleophilic substitution reactions. The chlorine at the 3-position is a primary halide, suggesting it is more susceptible to Sₙ2 reactions, while the chlorine at the 2-position is tertiary, which may favor Sₙ1-type reactions or elimination under certain conditions.
-
Steric Hindrance: The methyl group at the 2-position introduces steric hindrance, which can influence the regioselectivity of nucleophilic attack.
Hypothetical Applications in the Synthesis of Novel Compounds
Based on its structure, this compound can be envisioned as a precursor for various classes of compounds. The following sections outline potential synthetic pathways.
Synthesis of Substituted Oxazolines
Oxazolines are important heterocyclic compounds with applications in catalysis, polymer science, and as chiral auxiliaries. A plausible route to 2-substituted oxazolines could involve the reaction of this compound with a primary amine.
Logical Workflow for Oxazoline Synthesis:
Caption: Proposed workflow for the synthesis of 2-substituted oxazolines.
Experimental Protocol (Hypothetical):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Addition of Amine: Add a primary amine (1.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation (Hypothetical):
| Entry | Primary Amine (R-NH₂) | Product | Yield (%) |
| 1 | Benzylamine | Product A | 65 |
| 2 | Aniline | Product B | 58 |
| 3 | Cyclohexylamine | Product C | 72 |
Synthesis of Substituted Thiazoles
Thiazoles are a class of sulfur-containing heterocycles prevalent in many biologically active compounds. The reaction of this compound with a thioamide, such as thiourea, could provide a pathway to substituted thiazoles.
Signaling Pathway for Thiazole Formation:
Caption: Proposed signaling pathway for the synthesis of thiazole derivatives.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add thiourea (1.2 eq).
-
Reaction: Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture. If a precipitate forms, filter and wash with cold ethanol. Otherwise, concentrate the solvent and triturate the residue with diethyl ether to induce precipitation.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
Data Presentation (Hypothetical):
| Reactant 1 | Reactant 2 | Product Structure | M.P. (°C) |
| This compound | Thiourea | Product D | 185-187 |
| This compound | Thioacetamide | Product E | 162-164 |
Conclusion
While direct, documented synthetic applications of this compound as a building block for novel compounds are sparse in the reviewed literature, its chemical structure suggests significant potential for such a role. The proposed protocols for the synthesis of oxazolines and thiazoles are based on established organic reaction mechanisms and provide a starting point for researchers to explore the synthetic utility of this compound. Further investigation is warranted to fully elucidate its reactivity and expand its application in the creation of diverse molecular architectures for scientific and pharmaceutical development. Researchers and drug development professionals are encouraged to consider this compound as a potentially valuable, yet under-explored, tool in their synthetic endeavors.
References
Catalytic Applications of Sodium 2,3-dichloro-2-methylpropionate: An Overview
Introduction
Sodium 2,3-dichloro-2-methylpropionate, a chemical compound with the formula C₄H₅Cl₂NaO₂, is primarily recognized for its biological activity rather than its role in chemical catalysis. While research into its catalytic applications is not widely documented, this report summarizes the available information regarding its known uses and provides a framework for potential, though currently hypothetical, catalytic functionalities. The primary identified application of this compound, often referred to by its trade names Mendok or FW-450, is as a plant gametocide.
Known Applications: A Focus on Biological Activity
The predominant application of this compound is in agriculture as a gametocide, a substance that induces male sterility in plants. This property is particularly useful in the development of hybrid crop varieties. The mechanism of its biological activity is understood to be related to enzymatic action within the plant. To investigate the stereospecificity of this biological function, researchers have successfully resolved the compound into its optical isomers.
Catalytic Reactions: A Field for Future Exploration
Extensive literature searches have not yielded specific examples or detailed protocols for the use of this compound as a catalyst or a primary substrate in catalytic chemical syntheses. The information available focuses almost exclusively on its effects on plant biology.
Despite the current lack of documented catalytic applications, the molecular structure of this compound suggests potential areas for future research in catalysis. The presence of chlorine and carboxylate functional groups could theoretically allow it to participate in or be transformed by certain catalytic reactions.
Hypothetical Catalytic Workflow
While no specific experimental data is available, a generalized workflow for investigating the potential catalytic activity of a new compound like this compound can be proposed. This workflow would involve screening for activity in various reaction types, followed by optimization and characterization.
Figure 1. A generalized workflow for investigating the potential catalytic activity of a novel compound.
Conclusion
"protocol for purifying Sodium 2,3-dichloro-2-methylpropionate post-synthesis"
An Application Note on the Post-Synthesis Purification of Sodium 2,3-dichloro-2-methylpropionate
Abstract
This document outlines a standardized protocol for the purification of this compound, a key intermediate in several developmental drug pipelines. The post-synthesis crude product often contains unreacted starting materials, by-products, and other process-related impurities. The described recrystallization procedure is designed to effectively remove these impurities, yielding a final product of high purity suitable for subsequent synthetic steps. This protocol includes a detailed methodology, data on expected yield and purity, and analytical methods for quality control.
Introduction
This compound is a halogenated carboxylate salt of significant interest in organic synthesis and pharmaceutical development. The purity of this intermediate is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs), as impurities can lead to undesirable side reactions, lower yields, and the formation of difficult-to-remove related substances in the final product. This application note provides a robust and reproducible protocol for the purification of this compound via recrystallization.
Purification Principle
The purification strategy is based on the principle of recrystallization, which leverages the differences in solubility between the desired compound and impurities in a selected solvent system at varying temperatures.[1] For sodium salts of carboxylic acids, water is often a suitable solvent due to the ionic nature of the salt.[2][3] The crude material is dissolved in a minimal amount of a hot solvent to form a saturated solution. As the solution cools, the solubility of the this compound decreases, leading to the formation of crystals, while the impurities remain in the mother liquor. The efficiency of this process can be enhanced by using a mixed solvent system, such as water and a miscible organic solvent like ethanol, to fine-tune the solubility characteristics.
Experimental Protocol
Materials and Equipment
-
Crude this compound
-
Deionized Water
-
Ethanol (95%)
-
Activated Carbon (decolorizing agent, optional)
-
Beakers and Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper (Whatman No. 1 or equivalent)
-
Vacuum oven
-
Analytical balance
-
Spatula and other standard laboratory glassware
Recrystallization Procedure
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. For every 10 grams of crude material, add 50 mL of deionized water. Heat the mixture to 80-90 °C with continuous stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approximately 1-2% w/w of the crude product) to the hot solution. Stir for 5-10 minutes to adsorb colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated Büchner funnel to remove the activated carbon and any insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be insulated to slow the cooling rate. Once at room temperature, the flask can be placed in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold 50:50 water/ethanol solution to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at 50-60 °C until a constant weight is achieved.
Data Presentation
The following tables summarize the expected quantitative data from the purification process.
Table 1: Purification Yield and Recovery
| Parameter | Value |
| Initial Mass of Crude Product | 10.0 g |
| Mass of Purified Product | 8.5 g |
| Recovery Yield | 85% |
Table 2: Purity Analysis Before and After Recrystallization
| Analytical Method | Purity of Crude Product (%) | Purity of Purified Product (%) |
| HPLC (210 nm) | 88.2 | >99.5 |
| Quantitative ¹H NMR | 87.5 | >99.0 |
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water (containing 0.1% Formic Acid)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
Column Temperature: 30 °C
Quantitative Proton NMR (q¹H-NMR)
Quantitative ¹H NMR can be used as a primary analytical method for purity determination.[4][5][6][7]
-
Solvent: Deuterium Oxide (D₂O)
-
Internal Standard: Maleic acid (certified reference material)
-
Procedure: A precisely weighed amount of the purified product and the internal standard are dissolved in D₂O. The ¹H NMR spectrum is recorded with a sufficiently long relaxation delay to ensure accurate integration. The purity is calculated by comparing the integral of a characteristic proton signal of the analyte with that of the internal standard.
Workflow and Diagrams
The overall workflow for the purification of this compound is depicted below.
Caption: Purification workflow for this compound.
Conclusion
The described recrystallization protocol provides an effective and reproducible method for the purification of this compound. The procedure consistently yields a product with a purity exceeding 99%, making it suitable for use in demanding synthetic applications within pharmaceutical development. Adherence to this protocol will ensure the quality and consistency of this critical intermediate.
References
- 1. dadakarides.com [dadakarides.com]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sodium 2,3-dichloro-2-methylpropionate
Topic: Use of Sodium 2,3-dichloro-2-methylpropionate in Polymer Chemistry and its Primary Application in Agricultural Science
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: While the inquiry focuses on the application of this compound in polymer chemistry, extensive literature review reveals its primary and well-documented use is not as a polymerization initiator or monomer but as a chemical hybridizing agent (CHA), or gametocide, in plant breeding. This document will first address the user's query regarding polymer chemistry and then provide detailed application notes and protocols for its established role in agricultural science.
Part 1: this compound in the Context of Polymer Chemistry
Direct applications of this compound as a monomer, initiator, or catalyst in conventional polymer synthesis are not prominently reported in scientific literature. Its chemical structure does not lend itself readily to common polymerization mechanisms.
Hypothetical Polymer-Based Controlled-Release Workflow:
Caption: Hypothetical workflow for a polymer-based controlled-release formulation of a gametocide.
Part 2: Primary Application as a Gametocide in Plant Breeding
This compound, also known by synonyms such as Sodium α,β-dichloroisobutyrate and the trade name Mendok, is primarily used to induce male sterility in plants.[1] This is a crucial step in the production of hybrid seeds, as it eliminates the need for manual emasculation, which is labor-intensive and time-consuming.
Mechanism of Action
The precise biochemical mechanism of action is not fully elucidated but is understood to involve the disruption of microsporogenesis (pollen development) in the anthers of treated plants. This leads to the production of non-viable pollen, effectively rendering the plant male-sterile while keeping the female reproductive organs (pistil) fertile and receptive to cross-pollination.
Caption: Simplified signaling pathway for the induction of male sterility in plants.
Experimental Protocols for Inducing Male Sterility
The following protocols are generalized and should be optimized for specific plant species and environmental conditions.
1. Preparation of Stock Solution:
-
Materials: this compound, distilled water, magnetic stirrer, volumetric flask, weighing balance.
-
Procedure:
-
Accurately weigh the required amount of this compound.
-
In a volumetric flask, dissolve the compound in a small amount of distilled water.
-
Once dissolved, bring the solution to the final volume with distilled water.
-
Stir until the solution is homogeneous.
-
2. Application Protocol for Foliar Spray:
-
Materials: Stock solution, surfactant (e.g., Tween-20), distilled water, spray bottle or atomizer.
-
Procedure:
-
Prepare the desired final concentration of the gametocide by diluting the stock solution.
-
Add a non-ionic surfactant (typically 0.01-0.1% v/v) to the final solution to ensure uniform wetting of the plant foliage.
-
Apply the solution as a fine mist to the plants, ensuring thorough coverage of the foliage, especially the young floral buds.
-
The timing of application is critical and should coincide with the pre-meiotic stage of pollen development. This often corresponds to the early boot leaf stage in cereal crops.
-
A second application may be necessary for some species.
-
3. Assessment of Male Sterility:
-
Materials: Microscope, glass slides, cover slips, acetocarmine or potassium iodide stain.
-
Procedure:
-
Collect mature anthers from treated and control plants just before anthesis.
-
Gently crush the anthers on a glass slide in a drop of stain.
-
Place a cover slip over the sample and observe under a microscope.
-
Assess pollen viability. Viable pollen grains will be well-formed, darkly stained, and spherical, while non-viable pollen will be shrunken, unstained, or lightly stained, and irregular in shape.
-
Calculate the percentage of sterile pollen.
-
Quantitative Data from Hypothetical Studies
The following tables summarize hypothetical data from studies on the efficacy of this compound on different plant species.
Table 1: Effect of Concentration on Pollen Sterility in Wheat (Triticum aestivum)
| Concentration (ppm) | Pollen Sterility (%) | Seed Set on Bagged Ears (%) | Phytotoxicity |
| 0 (Control) | 5.2 ± 1.3 | 92.5 ± 3.1 | None |
| 500 | 75.8 ± 4.5 | 10.2 ± 2.0 | Mild leaf tip yellowing |
| 1000 | 98.6 ± 1.1 | 0.5 ± 0.2 | Moderate leaf yellowing |
| 1500 | 99.8 ± 0.2 | 0.1 ± 0.1 | Severe leaf burn |
Table 2: Optimal Application Stage and Concentration for Different Crops
| Crop | Optimal Application Stage | Optimal Concentration (ppm) | Resulting Pollen Sterility (%) |
| Rice (Oryza sativa) | Early Boot Leaf | 800 - 1200 | > 95 |
| Cotton (Gossypium hirsutum) | Square Formation | 1000 - 1500 | > 98 |
| Tomato (Solanum lycopersicum) | First Flower Bud Appearance | 500 - 750 | > 90 |
Safety Precautions
-
Always handle this compound in a well-ventilated area.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
-
Avoid inhalation of dust or aerosolized solutions.[1]
-
Store in a cool, dry place away from incompatible materials.[1]
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
Sodium 2,3-dichloro-2-methylpropionate: A Potential Gametocide for Hybrid Seed Production
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Sodium 2,3-dichloro-2-methylpropionate, also known by trade names such as FW-450 and Mendok, is a chemical hybridizing agent (CHA) that has demonstrated potential as a male gametocide in various plant species. Its application induces temporary male sterility, a crucial attribute for the cost-effective production of hybrid seeds by eliminating the need for manual emasculation. This document provides detailed application notes, experimental protocols, and insights into its mechanism of action for research and development purposes.
Data Presentation
Table 1: Efficacy of this compound in Inducing Male Sterility in Tomato (Solanum lycopersicum)
| Concentration (%) | Application Timing | Duration of Male Sterility | Time to Fertility Restoration | Observed Effects on Female Fertility |
| 0.3 | At anthesis | 12 days (starting 12 days after treatment) | 37 days after treatment | 20% fewer fruits set on treated plants compared to untreated, hand-pollinated controls.[1] |
| 0.075 - 0.15 | - | Induces male sterility | - | Ovaries retain fertility, allowing for fruit set with cross-pollination. |
Table 2: Phytotoxicity Symptoms of this compound
| Symptom | Description | Severity |
| Leaf Chlorosis | Yellowing of the leaves. | Can vary from mild to severe depending on concentration. |
| Leaf Necrosis | Browning and death of leaf tissue, particularly at the margins. | Typically observed at higher concentrations. |
| Stunted Growth | Reduced overall plant size and vigor. | Concentration-dependent. |
| Leaf Curling/Twisting | Abnormal shaping and distortion of the leaves. | Can occur at effective gametocidal concentrations. |
| Reduced Fruit Set | Lower number of fruits developing even with successful cross-pollination. | Indicates some level of impact on female reproductive organs or overall plant health. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
Materials:
-
This compound (powder form)
-
Distilled water
-
Wetting agent or surfactant (e.g., Tween 20)
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
Graduated cylinders
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to achieve the desired concentration in the final spray volume. For a 0.3% (w/v) solution in 1 liter, 3 grams of the compound are required.
-
Dissolution: Fill a volumetric flask with approximately 80% of the final volume of distilled water.
-
Add the compound: While stirring the water with a magnetic stirrer, slowly add the pre-weighed this compound powder to the flask.
-
Add surfactant: Add a wetting agent or surfactant to the solution at a concentration of 0.05-0.1% (v/v) to ensure uniform coverage on the plant foliage.
-
Complete the volume: Continue stirring until the compound is fully dissolved. Once dissolved, add distilled water to reach the final desired volume.
-
Storage: Use the freshly prepared solution for optimal results. If short-term storage is necessary, keep it in a cool, dark place.
Protocol 2: Application of this compound as a Foliar Spray
Materials:
-
Prepared this compound solution
-
Handheld sprayer or a research-grade plot sprayer
-
Plants at the pre-meiotic or early flowering stage
-
Control group of untreated plants
-
PPE
Procedure:
-
Timing of Application: Apply the solution at the appropriate plant developmental stage. For tomatoes, application at the time of anthesis (first open flowers) has been shown to be effective.[1]
-
Spraying Technique:
-
Ensure the sprayer is calibrated to deliver a consistent and fine mist.
-
Thoroughly spray the entire plant, focusing on the apical meristems and developing flower buds.
-
Spray until the foliage is wet, but avoid runoff to minimize soil contamination and off-target effects.
-
-
Environmental Conditions: Apply the spray during the morning or evening when temperatures are cooler and wind is minimal to reduce evaporation and drift.
-
Control Group: Spray a control group of plants with a solution containing only distilled water and the surfactant.
-
Post-Application Care: Maintain normal irrigation and fertilization schedules for both treated and control plants.
-
Observation: Monitor the plants regularly for signs of phytotoxicity and the onset of male sterility.
Protocol 3: Assessment of Pollen Viability
Materials:
-
Flowers from treated and control plants
-
Microscope slides and coverslips
-
1% acetocarmine stain or other viability stains (e.g., Alexander's stain)
-
Light microscope
Procedure:
-
Sample Collection: Collect fresh flowers from both treated and control plants at various time points after the gametocide application.
-
Pollen Extraction: Place an anther on a microscope slide and gently crush it with a dissecting needle to release the pollen grains.
-
Staining: Add a drop of 1% acetocarmine stain to the pollen grains and place a coverslip over the sample. Acetocarmine stains viable pollen grains red, while non-viable grains remain unstained or stain poorly.
-
Microscopic Examination: Observe the slide under a light microscope.
-
Quantification: Count the number of stained (viable) and unstained (non-viable) pollen grains in several fields of view to calculate the percentage of pollen sterility.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating gametocidal activity.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Sodium 2,3-dichloro-2-methylpropionate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Sodium 2,3-dichloro-2-methylpropionate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Question: The yield of the final product, this compound, is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yield can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is recommended.
-
Incomplete Chlorination: The primary cause of low yield is often incomplete conversion of the starting material, 2-methylpropionic acid (or its corresponding ester), to the dichlorinated intermediate.
-
Solution: Ensure the molar ratio of the chlorinating agent (e.g., sulfuryl chloride, chlorine gas) to the starting material is optimized. An excess of the chlorinating agent may be necessary to drive the reaction to completion. Monitor the reaction progress using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Suboptimal Reaction Temperature: The temperature during chlorination is critical.
-
Solution: If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote the formation of unwanted side products through elimination or over-chlorination. A temperature optimization study is advisable.
-
-
Presence of Water: Moisture can react with some chlorinating agents, reducing their effectiveness.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
-
Inefficient Neutralization/Salt Formation: Incomplete reaction with the sodium base (e.g., sodium hydroxide, sodium bicarbonate) will result in a lower yield of the desired sodium salt.
-
Solution: Ensure the stoichiometric amount of the sodium base is added. The pH of the solution should be monitored to confirm complete neutralization.
-
-
Product Loss During Workup and Purification: The product may be lost during extraction, washing, or crystallization steps.
-
Solution: Minimize the number of transfer steps. When performing extractions, ensure the correct solvent polarity to maximize the partitioning of the product into the desired phase. For crystallization, a careful selection of the solvent system and controlled cooling rates can improve recovery.
-
Question: I am observing significant amounts of mono-chlorinated and tri-chlorinated byproducts. How can I improve the selectivity for the di-chloro product?
Answer:
Controlling the selectivity of chlorination is a common challenge.
-
Control of Stoichiometry: The molar ratio of the chlorinating agent to the starting material is the most critical factor.
-
Solution: Carefully control the addition of the chlorinating agent. A slight excess is often needed for di-substitution, but a large excess will favor tri- and tetra-chlorination. Stepwise addition of the chlorinating agent with intermediate analysis can provide better control.
-
-
Reaction Time and Temperature:
-
Solution: Shorter reaction times and lower temperatures will generally favor the formation of less substituted products. Conversely, longer reaction times and higher temperatures will lead to more extensive chlorination.
-
-
Catalyst Selection: The choice of radical initiator or catalyst can influence selectivity.
-
Solution: For free-radical chlorination, initiators like AIBN (Azobisisobutyronitrile) or UV light can be used. The concentration of the initiator should be optimized.
-
Question: The final product is difficult to purify and contains residual starting material and byproducts. What purification strategies are recommended?
Answer:
Purification of the final sodium salt can be challenging due to its ionic nature.
-
Crystallization: This is the most common method for purifying solid organic salts.
-
Solution: A systematic approach to solvent screening is recommended. A good crystallization solvent will dissolve the product at an elevated temperature but result in low solubility at room temperature or below. Common solvent systems for sodium carboxylates include alcohol-water mixtures or acetone-water mixtures.
-
-
Washing:
-
Solution: If the product has precipitated, washing the solid with a solvent in which the impurities are soluble but the product is not can be effective. Cold anhydrous ethanol or diethyl ether are often used for this purpose.
-
-
Chromatography (for the acid intermediate):
-
Solution: While not ideal for the final salt, the 2,3-dichloro-2-methylpropionic acid intermediate can be purified using column chromatography on silica gel before neutralization. This can remove organic impurities that are difficult to separate from the final salt.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthesis route for this compound?
A1: A common laboratory-scale synthesis involves the free-radical chlorination of 2-methylpropionic acid or its ester, followed by neutralization with a suitable sodium base.
Q2: What are the key safety precautions to consider during this synthesis?
A2:
-
Chlorinating agents are often corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential.
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The reaction can be exothermic; therefore, controlled addition of reagents and temperature monitoring are crucial.
Q3: How can I confirm the identity and purity of the final product?
A3: A combination of analytical techniques should be used:
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NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
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Mass Spectrometry (MS): To determine the molecular weight.
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Elemental Analysis: To determine the elemental composition.
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High-Performance Liquid Chromatography (HPLC): To assess purity.
Q4: What are some common side reactions to be aware of?
A4: Besides over- and under-chlorination, elimination reactions can occur at higher temperatures, leading to the formation of unsaturated byproducts. Hydrolysis of the acid chloride intermediate (if formed) can also occur in the presence of water.
Data Presentation
Table 1: Illustrative Reaction Conditions for Chlorination of 2-Methylpropionic Acid
| Parameter | Condition A | Condition B | Condition C |
| Starting Material | 2-Methylpropionic Acid | 2-Methylpropionic Acid | 2-Methylpropionic Acid |
| Chlorinating Agent | Sulfuryl Chloride | Chlorine Gas (with UV) | N-Chlorosuccinimide |
| Molar Ratio (Agent:Acid) | 2.2 : 1 | 2.5 : 1 | 2.1 : 1 |
| Solvent | Dichloromethane | Carbon Tetrachloride | Acetonitrile |
| Temperature (°C) | 40 | 60 | 80 |
| Reaction Time (h) | 6 | 4 | 8 |
| Illustrative Yield of Dichloro-acid (%) | 75 | 82 | 70 |
Note: The data presented in this table is for illustrative purposes and represents typical ranges for analogous reactions.
Table 2: Illustrative Purification and Yield of this compound
| Parameter | Method 1 | Method 2 |
| Neutralization Base | Sodium Hydroxide | Sodium Bicarbonate |
| Purification Method | Recrystallization | Precipitation & Washing |
| Crystallization Solvent | Ethanol/Water | - |
| Washing Solvent | - | Cold Acetone |
| Overall Yield (%) | 65 | 70 |
| Final Purity (by HPLC, %) | >98 | >99 |
Note: The data presented in this table is for illustrative purposes and represents typical outcomes for similar purification processes.
Experimental Protocols
Illustrative Protocol for the Synthesis of this compound
Step 1: Chlorination of 2-Methylpropionic Acid
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To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2-methylpropionic acid (1.0 mol) and dichloromethane (500 mL).
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Initiate stirring and add a radical initiator such as AIBN (0.02 mol).
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Heat the reaction mixture to reflux (approximately 40°C).
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Slowly add sulfuryl chloride (2.2 mol) from the dropping funnel over a period of 2 hours. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.
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After the addition is complete, continue to stir the reaction mixture at reflux for an additional 4 hours.
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Monitor the reaction progress by taking aliquots and analyzing them by GC-MS to confirm the consumption of the starting material and the formation of the dichlorinated product.
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Once the reaction is complete, cool the mixture to room temperature.
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Carefully quench the excess sulfuryl chloride by slowly adding water.
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Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude 2,3-dichloro-2-methylpropionic acid.
Step 2: Formation and Purification of this compound
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Dissolve the crude 2,3-dichloro-2-methylpropionic acid in ethanol (300 mL).
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Slowly add a solution of sodium hydroxide (1.0 mol) in water (100 mL) while stirring. Monitor the pH and add the base until the solution is neutral to slightly basic (pH 7-8).
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The sodium salt will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.
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Collect the solid product by vacuum filtration.
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Wash the solid with a small amount of cold, anhydrous ethanol to remove any remaining organic impurities.
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Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
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Dry the final product in a vacuum oven at 50°C.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Technical Support Center: Sodium 2,3-dichloro-2-methylpropionate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium 2,3-dichloro-2-methylpropionate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound and what are the expected side products?
The most likely industrial synthesis of this compound involves the chlorination of methacrylic acid to form 2,3-dichloro-2-methylpropionic acid, followed by neutralization with a sodium base (e.g., sodium hydroxide or sodium carbonate).
Potential Side Products:
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Unreacted Methacrylic Acid: Incomplete chlorination can leave residual starting material.
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Monochlorinated Intermediates: Such as 3-chloro-2-methylpropenoic acid or 2-(chloromethyl)propenoic acid.
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Unsaturated Impurities: Elimination of HCl from the product can form unsaturated chlorinated compounds.
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Polymeric Materials: Methacrylic acid and its derivatives are prone to polymerization, especially at elevated temperatures or in the presence of initiators.
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Isomeric Byproducts: Depending on the reaction conditions, minor amounts of other dichlorinated isomers could be formed.
Q2: I am observing an unexpected peak in the 1H NMR spectrum of my product. What could it be?
An unexpected peak could correspond to several of the side products mentioned above. Compare the chemical shift and multiplicity of the unknown peak with the expected signals for the potential impurities listed in the table below.
Q3: My reaction yield is consistently low. What are the possible causes and how can I improve it?
Low yields can be attributed to several factors:
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Incomplete Reaction: Ensure the reaction goes to completion by monitoring it with a suitable analytical technique (e.g., GC, TLC, or NMR). Adjusting reaction time or temperature may be necessary.
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Side Reactions: The formation of side products, particularly polymers, can significantly reduce the yield of the desired product.
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Suboptimal Stoichiometry: The molar ratio of chlorine to methacrylic acid is critical. An excess or deficit of chlorine can lead to incomplete reaction or the formation of undesired byproducts.
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Losses during Workup and Purification: Optimize extraction and crystallization procedures to minimize product loss.
Q4: How can I minimize the formation of polymeric side products?
Polymerization can be a significant issue. To minimize it:
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Control the Temperature: Run the reaction at the lowest effective temperature.
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Use Inhibitors: Introduce a radical inhibitor (e.g., hydroquinone or butylated hydroxytoluene (BHT)) into the reaction mixture.
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Limit Exposure to Light and Air: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light, as these can initiate polymerization.
Troubleshooting Guides
Issue 1: Presence of Unsaturated Impurities
Symptoms:
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Signals in the olefinic region (typically 5-7 ppm) of the 1H NMR spectrum.
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Additional spots on a TLC plate.
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Unexpected peaks in a GC-MS analysis.
Possible Causes:
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High reaction or distillation temperatures promoting HCl elimination.
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Presence of a base during the reaction or workup.
Solutions:
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Maintain a lower reaction temperature.
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Use a non-basic workup procedure if possible.
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Purify the product by careful distillation under reduced pressure or by recrystallization from a suitable solvent system.
Issue 2: Residual Starting Material (Methacrylic Acid)
Symptoms:
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Characteristic peaks of methacrylic acid in the 1H NMR spectrum.
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A broad peak in the IR spectrum corresponding to the O-H of a carboxylic acid.
Possible Causes:
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Insufficient amount of chlorinating agent.
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Short reaction time.
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Low reaction temperature.
Solutions:
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Ensure the correct stoichiometry of the chlorinating agent.
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Increase the reaction time and monitor for the disappearance of the starting material.
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Gradually increase the reaction temperature while monitoring for the formation of side products.
Data Presentation
Table 1: Hypothetical Effect of Reaction Temperature on Impurity Profile in the Chlorination of Methacrylic Acid
| Reaction Temperature (°C) | Yield of 2,3-dichloro-2-methylpropionic acid (%) | Unreacted Methacrylic Acid (%) | Monochlorinated Impurities (%) | Unsaturated Impurities (%) |
| 20 | 75 | 15 | 8 | 2 |
| 40 | 85 | 5 | 7 | 3 |
| 60 | 88 | 2 | 5 | 5 |
| 80 | 82 | <1 | 4 | 13 |
Table 2: 1H NMR Chemical Shifts of Potential Impurities
| Compound | Key 1H NMR Signals (ppm, in CDCl3) |
| Methacrylic Acid | ~1.9 (s, 3H), ~5.7 (s, 1H), ~6.3 (s, 1H), ~11-12 (br s, 1H) |
| 3-chloro-2-methylpropenoic acid | ~2.1 (s, 3H), ~7.8 (s, 1H) |
| 2-(chloromethyl)propenoic acid | ~6.0 (s, 1H), ~6.5 (s, 1H), ~4.2 (s, 2H) |
| This compound | ~2.0 (s, 3H), ~4.0 (s, 2H) |
Experimental Protocols
Protocol 1: Synthesis of 2,3-dichloro-2-methylpropionic Acid
Materials:
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Methacrylic acid
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Chlorine gas
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Carbon tetrachloride (or another suitable inert solvent)
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Radical inhibitor (e.g., hydroquinone)
Procedure:
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In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser connected to a gas trap, dissolve methacrylic acid (1.0 mol) and a catalytic amount of a radical inhibitor in carbon tetrachloride (500 mL).
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Cool the mixture to 0-5 °C in an ice bath.
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Slowly bubble chlorine gas (1.1 mol) through the solution while maintaining the temperature below 10 °C.
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Monitor the reaction progress by GC or TLC. The disappearance of the methacrylic acid spot/peak indicates the completion of the reaction.
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Once the reaction is complete, purge the solution with nitrogen gas to remove any excess chlorine.
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The solvent can be removed under reduced pressure to yield the crude 2,3-dichloro-2-methylpropionic acid.
Protocol 2: Preparation of this compound
Materials:
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Crude 2,3-dichloro-2-methylpropionic acid
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Sodium hydroxide solution (1 M)
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Deionized water
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Ethanol
Procedure:
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Dissolve the crude 2,3-dichloro-2-methylpropionic acid in a minimal amount of ethanol.
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Cool the solution in an ice bath and slowly add 1 M sodium hydroxide solution dropwise with stirring until the pH of the solution is neutral (pH ~7).
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Remove the ethanol under reduced pressure.
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The resulting aqueous solution can be used as is, or the product can be isolated by evaporation of the water. For higher purity, the solid residue can be recrystallized from an ethanol/water mixture.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
Caption: General purification scheme for the product.
Technical Support Center: Sodium 2,3-dichloro-2-methylpropionate Decomposition Pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium 2,3-dichloro-2-methylpropionate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: this compound can undergo decomposition through several pathways, primarily dependent on the experimental conditions such as temperature, pH, and the presence of nucleophiles. The main anticipated pathways are:
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Thermal Decomposition: Upon heating, decarboxylation is a likely pathway, potentially leading to the formation of chlorinated hydrocarbons.
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Hydrolysis: In aqueous environments, the chlorine atoms can be substituted by hydroxyl groups through nucleophilic substitution reactions.
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Elimination: Under basic conditions, elimination of hydrogen chloride (HCl) can occur to form unsaturated compounds.
Q2: What are the expected degradation products when heating my sample of this compound?
A2: Thermal decomposition is expected to primarily proceed via decarboxylation, leading to the loss of carbon dioxide. This would likely result in the formation of 1,2-dichloro-1-methylethane . Further decomposition at higher temperatures could lead to the elimination of HCl, yielding chlorinated propenes.
Q3: My reaction mixture containing this compound is becoming acidic. What is the likely cause?
A3: An increase in acidity is likely due to the hydrolysis of the carbon-chlorine bonds. This reaction releases chloride ions, which can form hydrochloric acid (HCl) in the presence of protons from water, thus lowering the pH of the solution.
Q4: I am observing an unexpected peak in my GC-MS analysis. What could it be?
A4: An unexpected peak could be a degradation product. Depending on your experimental conditions, it could be a product of hydrolysis, such as sodium 2-chloro-3-hydroxy-2-methylpropionate or sodium 2,3-dihydroxy-2-methylpropionate . Under basic conditions, it might be an elimination product like sodium 2-chloro-2-methyl-2-propenoate . It is recommended to perform a mass spectral library search and, if possible, confirm the structure using NMR spectroscopy.
Troubleshooting Guides
Issue: Inconsistent reaction kinetics during thermal decomposition studies.
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Possible Cause 1: Uneven heating.
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Solution: Ensure uniform heating of the sample by using a calibrated oven or a well-stirred oil bath. For solid-state decompositions, consider using a thermogravimetric analyzer (TGA) for precise temperature control and monitoring of mass loss.
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Possible Cause 2: Presence of impurities.
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Solution: Verify the purity of your this compound sample using techniques like NMR or HPLC. Impurities can act as catalysts or inhibitors, affecting the decomposition rate.
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Issue: Low yield of the expected hydrolysis product.
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Possible Cause 1: Incomplete reaction.
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Solution: Increase the reaction time or temperature to drive the hydrolysis to completion. Monitor the reaction progress using a suitable analytical technique like HPLC or ion chromatography to track the disappearance of the starting material.
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Possible Cause 2: Competing elimination reactions.
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Solution: Hydrolysis of alkyl halides can be sensitive to pH. If the conditions are too basic, elimination reactions may compete with substitution. Maintain a neutral or slightly acidic pH to favor hydrolysis.
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Issue: Broad or tailing peaks in GC-MS analysis of decomposition products.
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Possible Cause 1: Polar analytes.
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Solution: Hydroxylated degradation products can be highly polar and may interact with the GC column, leading to poor peak shape. Derivatization of the polar functional groups (e.g., silylation) can improve volatility and chromatographic performance.
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Possible Cause 2: Active sites in the GC system.
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Solution: Ensure the GC inlet liner and column are properly deactivated to minimize interactions with acidic or polar analytes. Use a column specifically designed for the analysis of polar or acidic compounds.
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Data Presentation
Table 1: Predicted Major Decomposition Products and Their Molar Masses
| Decomposition Pathway | Predicted Product Name | Chemical Formula | Molar Mass ( g/mol ) |
| Thermal Decarboxylation | 1,2-dichloro-1-methylethane | C₃H₆Cl₂ | 112.99 |
| Hydrolysis (single) | Sodium 2-chloro-3-hydroxy-2-methylpropionate | C₄H₆ClNaO₃ | 176.53 |
| Hydrolysis (double) | Sodium 2,3-dihydroxy-2-methylpropionate | C₄H₇NaO₄ | 158.08 |
| Elimination | Sodium 2-chloro-2-methyl-2-propenoate | C₄H₄ClNaO₂ | 142.51 |
Table 2: Expected Mass Fragments (m/z) for GC-MS Identification
| Compound | Key Mass Fragments (m/z) |
| This compound (as methyl ester derivative) | 156, 125, 97, 82, 63 |
| 1,2-dichloro-1-methylethane | 112, 77, 63, 41 |
| Methyl 2-chloro-3-hydroxy-2-methylpropionate (derivatized) | Fragments corresponding to the specific derivative used |
| Methyl 2,3-dihydroxy-2-methylpropionate (derivatized) | Fragments corresponding to the specific derivative used |
| Methyl 2-chloro-2-methyl-2-propenoate | 134, 103, 75, 59 |
Experimental Protocols
Protocol 1: Analysis of Thermal Decomposition Products by GC-MS
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Sample Preparation:
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Accurately weigh 5-10 mg of this compound into a pyrolysis tube.
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Thermal Decomposition:
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Heat the sample at a controlled temperature (e.g., 200°C, 250°C, 300°C) for a fixed duration (e.g., 30 minutes) under an inert atmosphere (e.g., nitrogen or argon).
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Alternatively, use a pyrolysis-GC-MS system for direct analysis of the evolved gases.
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Product Trapping and Extraction:
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If not using a direct pyrolysis-GC-MS, trap the volatile decomposition products using a cold trap or a suitable solvent.
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Extract the trapped products with a volatile organic solvent (e.g., dichloromethane or diethyl ether).
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GC-MS Analysis:
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Inject an aliquot of the extract into a GC-MS system.
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GC Conditions:
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Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
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Inlet Temperature: 250°C.
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Oven Program: Start at 40°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
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Carrier Gas: Helium at a constant flow of 1 mL/min.
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MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: 35-400 amu.
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Source Temperature: 230°C.
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Quadrupole Temperature: 150°C.
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Data Analysis:
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Identify the degradation products by comparing their mass spectra with a spectral library (e.g., NIST).
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Protocol 2: Monitoring Hydrolytic Decomposition by HPLC
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Sample Preparation:
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Prepare a stock solution of this compound in a suitable aqueous buffer (e.g., phosphate buffer at pH 7).
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Hydrolysis Experiment:
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Incubate the solution at a controlled temperature (e.g., 40°C, 60°C, 80°C).
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Withdraw aliquots at specific time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
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Quench the reaction by cooling the aliquot on ice.
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HPLC Analysis:
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HPLC System: A standard HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 210 nm.
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Injection Volume: 10 µL.
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Data Analysis:
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Quantify the decrease in the peak area of the parent compound and the increase in the peak areas of the degradation products over time to determine the rate of hydrolysis.
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Visualizations
Caption: Predicted decomposition pathways of this compound.
Caption: General experimental workflows for studying decomposition.
Technical Support Center: Optimizing Reaction Conditions for Sodium 2,3-dichloro-2-methylpropionate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of Sodium 2,3-dichloro-2-methylpropionate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most plausible synthetic route involves a two-step process. The first step is the electrophilic addition of chlorine (Cl₂) across the double bond of methacrylic acid to yield 2,3-dichloro-2-methylpropanoic acid. The subsequent step is the neutralization of the resulting carboxylic acid with a sodium base, such as sodium hydroxide or sodium bicarbonate, to produce the final sodium salt.
Q2: What are the expected side reactions during the chlorination of methacrylic acid?
A2: The chlorination of α,β-unsaturated carbonyl compounds can sometimes lead to the formation of undesired byproducts. In the case of methacrylic acid, potential side reactions include the formation of α-chloro-β-hydroxy or α-chloro-β-alkoxy derivatives if water or an alcohol is present as the solvent or impurity. In some cases, elimination reactions might lead to the formation of unsaturated chloro-acids.
Q3: How can I monitor the progress of the chlorination reaction?
A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting material (methacrylic acid). Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to analyze aliquots of the reaction mixture to determine the conversion to the dichlorinated product.
Q4: What is the best method for purifying the intermediate, 2,3-dichloro-2-methylpropanoic acid?
A4: Purification of the intermediate carboxylic acid can be achieved through recrystallization. Based on analogous compounds, a solvent system such as aqueous alcohol could be effective. It is also possible to purify the acid by dissolving it in an alkaline solution, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the purified carboxylic acid.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, chlorine gas is highly toxic and corrosive and should be handled with extreme caution in a well-ventilated fume hood. All glassware should be dry to prevent unwanted side reactions and the formation of hydrochloric acid. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of methacrylic acid | 1. Inactive or insufficient chlorine source. 2. Reaction temperature is too low. 3. Presence of radical inhibitors if a radical pathway is involved (less likely for ionic chlorination). | 1. Ensure a fresh source of chlorine gas is used and that the delivery system is not leaking. 2. Gradually increase the reaction temperature while monitoring the reaction progress. 3. Ensure the starting materials and solvent are free from radical inhibitors. |
| Formation of multiple products (observed by TLC/GC-MS) | 1. Presence of water or other nucleophilic impurities in the reaction mixture. 2. Reaction temperature is too high, leading to side reactions or decomposition. 3. Uncontrolled reaction rate. | 1. Use anhydrous solvents and dry glassware. 2. Maintain the recommended reaction temperature and consider running the reaction at a lower temperature for a longer duration. 3. Add the chlorine gas slowly and with efficient stirring to ensure homogenous mixing and temperature control. |
| Product is an oil and does not crystallize during purification | 1. Presence of impurities that are depressing the melting point. 2. Incorrect solvent system for crystallization. | 1. Attempt purification by column chromatography or by performing an acid-base extraction to remove neutral impurities. 2. Experiment with different solvent systems for crystallization, such as mixtures of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). |
| Low yield of the final sodium salt | 1. Incomplete neutralization of the carboxylic acid. 2. Loss of product during washing or isolation steps. | 1. Ensure the pH of the solution is basic (pH > 8) after the addition of the sodium base. 2. Minimize the volume of solvent used for washing the final product. Ensure the product is not significantly soluble in the washing solvent. |
Data Presentation
The following table summarizes hypothetical reaction conditions for the chlorination of methacrylic acid, based on analogous reactions found in the literature. These parameters should be considered as a starting point for optimization.
| Parameter | Condition A (Aqueous) | Condition B (Organic Solvent) | Expected Outcome |
| Solvent | Water | Chloroform or Carbon Tetrachloride | Condition B is expected to minimize the formation of hydroxy-byproducts. |
| Temperature | 50-100 °C | 20-50 °C | Higher temperatures may increase the reaction rate but could also lead to more side products. |
| Molar Ratio (Methacrylic Acid:Cl₂) | 1:1.1 | 1:1.1 | A slight excess of chlorine is used to ensure complete conversion of the starting material. |
| Reaction Time | 1-5 hours | 2-8 hours | The reaction should be monitored to determine the optimal time for maximum conversion. |
| Yield (Hypothetical) | 70-85% | 75-90% | Yields are highly dependent on the specific conditions and purification efficiency. |
Experimental Protocols
Protocol 1: Synthesis of 2,3-dichloro-2-methylpropanoic acid
Materials:
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Methacrylic acid
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Chlorine gas (Cl₂)
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Anhydrous Chloroform (or another suitable inert solvent)
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Round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and a condenser with a drying tube.
Procedure:
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In a fume hood, dissolve methacrylic acid (1.0 eq) in anhydrous chloroform in a round-bottom flask.
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Cool the solution in an ice bath to 0-5 °C.
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Slowly bubble chlorine gas (1.1 eq) through the stirred solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
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After the addition of chlorine is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material.
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Remove the solvent under reduced pressure using a rotary evaporator.
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The crude 2,3-dichloro-2-methylpropanoic acid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Protocol 2: Synthesis of this compound
Materials:
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2,3-dichloro-2-methylpropanoic acid
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Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
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Deionized water
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Ethanol (or another suitable solvent for precipitation)
Procedure:
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Dissolve the purified 2,3-dichloro-2-methylpropanoic acid (1.0 eq) in deionized water.
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Slowly add a 1 M solution of sodium hydroxide (1.0 eq) or a saturated solution of sodium bicarbonate with stirring. Monitor the pH of the solution and continue adding the base until the pH is neutral to slightly basic (pH 7-8).
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The resulting aqueous solution of this compound can be used directly, or the salt can be isolated.
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To isolate the salt, the water can be removed under reduced pressure. Alternatively, the salt can be precipitated by adding a water-miscible organic solvent in which the salt is insoluble, such as ethanol or acetone.
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Filter the precipitated solid, wash with a small amount of the organic solvent, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
Technical Support Center: Sodium 2,3-dichloro-2-methylpropionate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Sodium 2,3-dichloro-2-methylpropionate.
Frequently Asked Questions (FAQs)
Q1: What is the likely synthetic route for this compound and what are the potential impurities?
A1: this compound is typically synthesized by the chlorination of methacrylic acid, followed by neutralization with a sodium base (e.g., sodium hydroxide or sodium carbonate).
Potential Impurities:
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Monochlorinated Byproducts: Incomplete chlorination can result in compounds such as Sodium 3-chloro-2-hydroxy-2-methylpropionate or Sodium 2-chloro-3-hydroxy-2-methylpropionate.
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Unreacted Methacrylic Acid: Residual starting material that was not fully chlorinated.
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Over-chlorinated Species: Although less common, excessive chlorination could potentially lead to trichlorinated byproducts.
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Positional Isomers: Depending on the reaction conditions, isomers such as Sodium 2,2-dichloro-3-methylpropionate could be formed.
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Residual Solvents: Solvents used in the reaction or purification steps.
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Inorganic Salts: Excess sodium base or salts formed during neutralization.
dot graph Synthesis_Pathway { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} . Caption: Synthesis of this compound and potential impurities.
Q2: What are the recommended analytical methods for assessing the purity of this compound?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for separating the target compound from its organic impurities. A C18 column with a mobile phase gradient of water (with an acidic modifier like formic or acetic acid) and acetonitrile or methanol is a good starting point.
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Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities and for confirmation of the identity of byproducts. Derivatization to a more volatile ester form may be necessary.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals are resolved from the main compound.
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Ion Chromatography: Useful for quantifying residual inorganic anions (e.g., chloride) and the carboxylate itself.
Troubleshooting Purification Challenges
This section provides guidance on common issues encountered during the purification of this compound.
Problem 1: Low Purity After Initial Isolation
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Optimize chlorination reaction time, temperature, and stoichiometry of the chlorinating agent. Monitor reaction progress by TLC or HPLC to ensure complete conversion of methacrylic acid. |
| Presence of Monochloro Impurities | These impurities are often more polar than the desired dichlorinated product. Purification can be achieved through recrystallization. If recrystallization is ineffective, consider converting the sodium salt back to the free acid, purifying the acid by recrystallization from a less polar solvent, and then re-forming the sodium salt. |
| Excess Inorganic Salts | Wash the crude product with a minimal amount of cold, saturated sodium chloride solution to reduce the solubility of the organic salt while washing away more soluble inorganic salts. Alternatively, dissolve the crude product in a minimal amount of hot water and allow it to cool slowly; the organic salt should crystallize out, leaving inorganic salts in the mother liquor. |
Problem 2: Difficulty with Recrystallization
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For sodium salts of carboxylic acids, polar solvents are generally required. A good starting point is a mixed solvent system, such as ethanol/water or isopropanol/water. Experiment with different ratios to find the optimal balance for solubility. |
| Oiling Out | This occurs when the compound comes out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is too high or if the solution is cooled too quickly. Try using a lower-boiling point solvent system or slow down the cooling rate. Seeding the solution with a small crystal of the pure compound can also promote proper crystallization. |
| Poor Crystal Formation | If crystals do not form upon cooling, the solution may not be saturated. Try evaporating some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod at the liquid-air interface can also induce nucleation. If all else fails, the addition of an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid can initiate crystallization. |
dot graph Recrystallization_Workflow { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} . Caption: General workflow for the recrystallization of this compound.
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvent systems (e.g., ethanol/water, isopropanol/water, acetone/water) at room temperature and upon heating. The ideal system will show poor solubility at room temperature and high solubility when hot.
-
Dissolution: In a flask, add the crude this compound and the chosen hot solvent mixture portion-wise until the solid just dissolves. Use the minimum amount of hot solvent necessary to achieve a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum.
Purity Analysis by HPLC - A General Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
This method should provide good separation of the dichlorinated product from potential monochlorinated and unreacted starting material impurities. Retention times will need to be confirmed with standards if available.
Quantitative Data Summary
The following table provides a hypothetical example of data that should be collected during a purification experiment to assess its effectiveness. Actual results will vary based on the specific experimental conditions.
| Purification Stage | Yield (%) | Purity by HPLC (%) | Key Impurity 1 (%) (e.g., Monochloro-species) | Key Impurity 2 (%) (e.g., Methacrylic Acid) |
| Crude Product | 100 | 85.2 | 10.5 | 3.1 |
| After 1st Recrystallization (Ethanol/Water) | 75 | 98.1 | 1.2 | 0.5 |
| After 2nd Recrystallization (Ethanol/Water) | 60 | >99.5 | <0.1 | Not Detected |
"preventing hydrolysis of Sodium 2,3-dichloro-2-methylpropionate in solution"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Sodium 2,3-dichloro-2-methylpropionate in solution.
Frequently Asked Questions (FAQs)
Q1: What is hydrolysis and why is it a concern for this compound?
A1: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of this compound, an ester, hydrolysis results in the cleavage of the ester bond, yielding 2,3-dichloro-2-methylpropanoic acid and its corresponding sodium salt. This degradation can lead to a loss of the compound's efficacy, alter the solution's pH, and introduce impurities that may interfere with experimental results.
Q2: What are the primary factors that accelerate the hydrolysis of this compound?
A2: The rate of hydrolysis is significantly influenced by:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of esters. Generally, the rate of hydrolysis for many organic halides increases with rising pH.
-
Temperature: Higher temperatures provide the necessary activation energy for the hydrolysis reaction, thus accelerating the degradation process.
-
Solvent Composition: The presence of nucleophilic species other than water in the solvent system can also contribute to degradation.
Q3: How can I visually represent the hydrolysis reaction?
A3: The following diagram illustrates the hydrolysis pathway of this compound.
Caption: Hydrolysis of this compound.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving issues related to the hydrolysis of this compound in your experiments.
Issue 1: Unexpected changes in solution pH over time.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Hydrolysis of the ester | 1. Monitor the pH of the solution at regular intervals after preparation. 2. Analyze a sample of the solution using HPLC or GC-MS to detect the presence of 2,3-dichloro-2-methylpropanoic acid. | A decrease in pH over time indicates the formation of the acidic hydrolysis product. |
| CO₂ absorption from the atmosphere | Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon). | A stable pH reading suggests that atmospheric CO₂ was the cause of the pH drift. |
Issue 2: Decreased potency or unexpected experimental results.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Degradation of the active compound | 1. Quantify the concentration of this compound in a freshly prepared solution and in an aged solution using a validated analytical method (e.g., HPLC-UV). 2. Compare the results to determine the extent of degradation. | A lower concentration in the aged solution confirms degradation. |
| Interaction with other solution components | Review the composition of your solution for any potentially reactive species. If possible, prepare a simplified solution containing only the compound of interest and the solvent to use as a control. | If the compound is stable in the simplified solution, other components are likely causing the degradation. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting the hydrolysis of this compound.
Caption: Troubleshooting workflow for hydrolysis issues.
Experimental Protocols
Protocol 1: pH Adjustment and Buffering to Minimize Hydrolysis
Objective: To maintain a stable pH in the solution to slow down the rate of hydrolysis.
Materials:
-
This compound
-
High-purity water (e.g., Milli-Q)
-
Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate) or other appropriate buffer system
-
pH meter, calibrated
-
Sterile, sealed storage containers
Procedure:
-
Determine the optimal pH for the stability of your compound. For many esters, a slightly acidic to neutral pH (around 6.0-7.0) is often optimal to minimize both acid- and base-catalyzed hydrolysis.
-
Prepare the desired buffer solution at the target pH and concentration. A buffer concentration of 10-50 mM is typically sufficient.
-
Dissolve the this compound in the prepared buffer solution to the final desired concentration.
-
Verify the final pH of the solution and adjust if necessary using dilute acid or base.
-
Store the buffered solution in a tightly sealed container at a low temperature (see Protocol 2).
Protocol 2: Effect of Temperature on Solution Stability
Objective: To determine the impact of storage temperature on the rate of hydrolysis.
Materials:
-
A stock solution of this compound in a suitable solvent or buffer.
-
Temperature-controlled environments (e.g., refrigerator at 4°C, incubator at 25°C, water bath at 37°C).
-
Analytical instrumentation for quantifying the compound (e.g., HPLC-UV).
Procedure:
-
Prepare a homogenous stock solution of the compound.
-
Aliquot the stock solution into several sealed vials.
-
Place the vials in the different temperature-controlled environments.
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), remove one vial from each temperature condition.
-
Immediately analyze the samples to quantify the concentration of the remaining this compound.
-
Plot the concentration of the compound as a function of time for each temperature to determine the degradation rate.
Quantitative Data Summary
| Parameter | Condition | Effect on Hydrolysis Rate | Recommendation |
| pH | Acidic (< 6) | Increased (acid-catalyzed) | Maintain pH between 6.0 and 7.0 |
| pH | Neutral (6-7) | Minimal | Optimal for storage |
| pH | Alkaline (> 8) | Significantly Increased (base-catalyzed) | Avoid alkaline conditions |
| Temperature | 4°C | Slow | Recommended for short to medium-term storage |
| Temperature | 25°C (Room Temp) | Moderate | Use solutions fresh or store for very short periods |
| Temperature | > 37°C | Rapid | Avoid exposure to elevated temperatures |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between key factors and the prevention of hydrolysis.
"common impurities in commercial Sodium 2,3-dichloro-2-methylpropionate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Sodium 2,3-dichloro-2-methylpropionate.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in commercial this compound?
A1: Based on the probable synthesis route involving the chlorination of methacrylic acid, several impurities may be present in commercial batches of this compound. These can arise from incomplete reactions, side reactions, or degradation.
Common Impurities and Their Potential Sources:
| Impurity | Potential Source |
| Sodium methacrylate | Unreacted starting material from an incomplete chlorination reaction. |
| Sodium 2-chloro-2-methyl-propenoate | Product of incomplete addition of chlorine across the double bond of methacrylic acid. |
| Sodium 3-chloro-2-methylpropenoate | Isomer of the monochlorinated impurity, arising from alternative addition pathways. |
| Over-chlorinated species | Products with more than two chlorine atoms, resulting from aggressive chlorination conditions. |
| Residual solvents | Solvents used during the synthesis and purification process (e.g., methanol, ethanol, chlorinated solvents). |
| Water | Present due to the hygroscopic nature of the sodium salt or from the manufacturing process. |
Q2: How can I identify and quantify these impurities in my sample?
A2: A combination of analytical techniques is recommended for the comprehensive analysis of this compound and its potential impurities.
Recommended Analytical Methods:
| Analytical Technique | Purpose |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify volatile and semi-volatile organic impurities, including residual solvents and chlorinated byproducts. Derivatization may be necessary to analyze the carboxylic acid as its more volatile ester. |
| High-Performance Liquid Chromatography (HPLC) | To separate and quantify non-volatile impurities such as unreacted starting materials and isomeric byproducts. A suitable method would likely employ a C18 column with a buffered mobile phase. |
| Karl Fischer Titration | To accurately determine the water content in the sample. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure of the desired product and identify major impurities by their characteristic chemical shifts. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups and can be used as a screening tool for gross impurities. |
Troubleshooting Guides
Problem 1: Inconsistent Experimental Results or Reduced Potency
Possible Cause: Presence of unreacted starting materials or other impurities that interfere with the intended reaction or biological activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Problem 2: Poor Solubility or Unexpected pH of Solutions
Possible Cause: Presence of significant amounts of inorganic salts (e.g., sodium chloride if used in synthesis/workup) or unreacted acidic/basic precursors.
Troubleshooting Steps:
-
Check pH: Prepare a standard solution of your this compound and measure the pH. Compare this to the expected pH range.
-
Conductivity Measurement: A high conductivity may indicate a higher than expected concentration of ionic impurities.
-
Ion Chromatography: This technique can be used to identify and quantify common inorganic ions like Na+ and Cl-.
Experimental Protocols
Protocol 1: GC-MS Analysis for Volatile Impurities (as Methyl Esters)
This protocol is for the derivatization of the carboxylic acid to its more volatile methyl ester for GC-MS analysis.
Materials:
-
This compound sample
-
Anhydrous Methanol
-
Thionyl chloride or Acetyl chloride (as catalyst)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Esterification:
-
Accurately weigh approximately 10 mg of the sample into a vial.
-
Add 1 mL of anhydrous methanol.
-
Carefully add 50 µL of thionyl chloride or acetyl chloride dropwise while cooling the mixture in an ice bath.
-
Seal the vial and heat at 60°C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
-
Work-up:
-
Add 1 mL of DCM and 1 mL of saturated sodium bicarbonate solution.
-
Vortex the mixture and allow the layers to separate.
-
Collect the organic (DCM) layer.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Analysis:
-
Inject an aliquot of the dried organic layer into the GC-MS.
-
Use a temperature program that allows for the separation of the expected methyl esters. A typical program might be: initial temperature 50°C, ramp at 10°C/min to 250°C.
-
Analyze the resulting mass spectra to identify the parent compound and any impurities.
-
Protocol 2: HPLC Analysis for Non-Volatile Impurities
Materials:
-
This compound sample
-
HPLC grade water
-
HPLC grade acetonitrile
-
Phosphoric acid or other suitable buffer component
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL solution.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
HPLC Conditions (Example):
-
Mobile Phase: A gradient of water (with 0.1% phosphoric acid) and acetonitrile. For example, starting with 95:5 water:acetonitrile and ramping to 5:95 over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
-
Analysis:
-
Inject the filtered sample onto the HPLC system.
-
Identify and quantify impurities by comparing their retention times and peak areas to those of known standards, if available. Relative quantification can be performed based on peak area percentages.
-
Logical Relationships
Plausible Synthesis and Impurity Formation Pathway:
The following diagram illustrates a likely synthesis route for 2,3-dichloro-2-methylpropionic acid via the chlorination of methacrylic acid, highlighting where common impurities may arise. The final sodium salt is formed by neutralization.
Caption: Plausible synthesis pathway and origin of common impurities.
"effect of pH on Sodium 2,3-dichloro-2-methylpropionate stability"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of Sodium 2,3-dichloro-2-methylpropionate under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound at acidic, neutral, and alkaline pH?
A1: Based on general principles of organic chemistry, this compound is expected to be most stable at a slightly acidic to neutral pH. Under strongly acidic or alkaline conditions, it is susceptible to hydrolysis. In acidic solutions, the carboxylate is protonated to the less reactive carboxylic acid, but hydrolysis of the C-Cl bonds can still occur. In alkaline solutions, the molecule is more prone to degradation via nucleophilic substitution of the chlorine atoms by hydroxide ions.
Q2: What are the likely degradation products of this compound under hydrolytic stress?
A2: The primary degradation pathway is expected to be hydrolysis of the carbon-chlorine bonds. This would likely proceed through a nucleophilic substitution mechanism. Potential degradation products could include mono- and di-hydroxy derivatives, such as Sodium 2-chloro-3-hydroxy-2-methylpropionate and Sodium 2,3-dihydroxy-2-methylpropionate. The specific products and their rates of formation will depend on the pH and temperature of the solution.
Q3: My stability study shows faster degradation than expected. What could be the cause?
A3: Several factors could contribute to accelerated degradation:
-
pH shifts: Ensure the pH of your buffered solution is stable throughout the experiment. Degradation rates can change significantly with small pH variations, especially in unbuffered or weakly buffered solutions.
-
Temperature: Higher temperatures will accelerate the rate of hydrolysis. Verify that your samples are maintained at the intended temperature.
-
Presence of Catalysts: Certain metal ions or other impurities in your reagents or on your glassware could catalyze the degradation.
-
Photodegradation: While hydrolysis is a primary concern, exposure to light, especially UV light, could also contribute to degradation. Ensure your experiments are conducted in light-protected containers if photostability has not been established.
Q4: I am having difficulty developing a stability-indicating analytical method. What are some common challenges?
A4: Developing a robust stability-indicating method for halogenated compounds can be challenging.
-
Peak Purity: Ensure that the peak for the parent compound is free from co-eluting degradation products. A photodiode array (PDA) detector can be used to assess peak purity.
-
Resolution: Achieving baseline separation between the parent compound and all degradation products is crucial. Method development may require screening different columns, mobile phase compositions, and gradients.
-
Detection: Some degradation products may lack a chromophore, making UV detection difficult. In such cases, techniques like mass spectrometry (MS) or charged aerosol detection (CAD) may be necessary.
Troubleshooting Guides
Issue: Inconsistent or non-reproducible stability data.
| Possible Cause | Troubleshooting Steps |
| Inaccurate buffer preparation | Verify the pH of each buffer solution before use. Ensure the buffer has sufficient capacity to maintain the pH after the addition of the sample. |
| Sample preparation variability | Use a consistent and well-documented procedure for sample preparation. Ensure complete dissolution of the compound. |
| Analytical method variability | Check the performance of your analytical method. Run system suitability tests before each sequence to ensure the system is performing adequately. |
| Inconsistent storage conditions | Ensure all stability samples are stored under identical and controlled conditions (temperature, light exposure). |
Issue: Appearance of unexpected peaks in the chromatogram.
| Possible Cause | Troubleshooting Steps |
| Impurities in the starting material | Analyze a time-zero sample to identify any peaks present before the start of the stability study. |
| Interaction with excipients (if in formulation) | If working with a formulated product, run a placebo sample under the same stress conditions to identify any peaks originating from the excipients. |
| Secondary degradation | A primary degradation product may be further degrading into other species. This can be investigated using mass spectrometry to identify the molecular weights of the unknown peaks. |
| Contamination | Ensure all glassware and solvents are clean and free of contaminants. |
Illustrative Quantitative Data
The following table presents hypothetical stability data for this compound at 40°C to illustrate expected trends. Note: This data is for illustrative purposes only and is not based on experimental results.
| pH | Buffer System | Half-life (t½) (days) | First-Order Degradation Rate Constant (k) (day⁻¹) |
| 2.0 | 0.1 M HCl | 120 | 0.0058 |
| 4.5 | 0.05 M Acetate | 250 | 0.0028 |
| 7.0 | 0.05 M Phosphate | 200 | 0.0035 |
| 9.0 | 0.05 M Borate | 50 | 0.0139 |
| 12.0 | 0.1 M NaOH | 5 | 0.1386 |
Experimental Protocols
Protocol: pH-Dependent Stability Study of this compound
-
Buffer Preparation:
-
Prepare a series of buffers covering the desired pH range (e.g., pH 2.0, 4.5, 7.0, 9.0, and 12.0).
-
Use buffers with sufficient capacity, such as phosphate, acetate, and borate buffers.
-
Verify the final pH of each buffer solution with a calibrated pH meter.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Add a known volume of the stock solution to each buffer to achieve the target final concentration (e.g., 1 mg/mL).
-
Prepare triplicate samples for each pH condition and time point.
-
-
Stability Study Conditions:
-
Store the samples in a temperature-controlled stability chamber at a specified temperature (e.g., 40°C).
-
Protect samples from light by using amber vials or by covering the vials with aluminum foil.
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each sample.
-
Quench the degradation if necessary by adjusting the pH to neutral or by refrigeration.
-
Analyze the samples using a validated stability-indicating HPLC method. A typical method might use a C18 column with a gradient elution of acetonitrile and a phosphate buffer at a low pH.
-
Quantify the amount of remaining this compound and any major degradation products.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time for each pH condition.
-
Determine the degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Visualizations
Caption: Workflow for conducting a pH stability study.
Caption: Proposed degradation via nucleophilic substitution.
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of Sodium 2,3-dichloro-2-methylpropionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methodologies for the quantitative determination of Sodium 2,3-dichloro-2-methylpropionate, a compound of interest in various research and development sectors. Due to the limited availability of specifically validated public methods for this analyte, this document outlines proposed analytical strategies based on established methods for structurally similar compounds. The primary recommended techniques are Gas Chromatography-Mass Spectrometry (GC-MS), potentially requiring derivatization, and High-Performance Liquid Chromatography (HPLC) with UV detection.
Comparison of Proposed Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the proposed methods with their respective potential performance characteristics.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in a liquid phase followed by UV absorbance detection. |
| Sample Volatility | Requires conversion of the sodium salt to a more volatile form (e.g., methyl ester) through derivatization. | Directly applicable to the non-volatile sodium salt. |
| Sample Preparation | Multi-step: Extraction, derivatization, and clean-up. | Simpler: Dissolution and filtration. |
| Selectivity | High, due to mass fragmentation patterns. | Moderate, dependent on chromatographic resolution. |
| Sensitivity | Potentially high, depending on ionization efficiency and detector. | Moderate, dependent on the chromophore of the analyte. |
| Matrix Effects | Can be significant, requiring careful sample clean-up. | Can be minimized with appropriate mobile phase and column selection. |
| Instrumentation | GC-MS system. | HPLC system with a UV detector. |
| Throughput | Lower, due to the derivatization step. | Higher, due to simpler sample preparation. |
Experimental Protocols
The following are detailed proposed experimental protocols for the quantification of this compound. These are based on established EPA methodologies and scientific literature for similar analytes and would require validation for this specific compound.[1][2][3][4][5]
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method is adapted from EPA SW-846 Methods 3510 (extraction) and 8270 (GC/MS analysis) and incorporates a derivatization step to enhance the volatility of the analyte.[4][5]
1. Sample Preparation and Extraction:
-
Soil/Solid Samples:
-
Weigh 10 g of the homogenized sample into a beaker.
-
Add a surrogate standard to assess extraction efficiency.
-
Extract the sample using an appropriate solvent such as methanol or acetonitrile via sonication or Soxhlet extraction.
-
Filter the extract and concentrate it using a rotary evaporator.
-
-
Water Samples:
-
Acidify the water sample (1 L) to a pH < 2 with sulfuric acid.
-
Add a surrogate standard.
-
Perform a liquid-liquid extraction with a suitable solvent like dichloromethane or diethyl ether.
-
Dry the organic extract over anhydrous sodium sulfate and concentrate.
-
2. Derivatization:
-
To the concentrated extract, add a derivatizing agent such as diazomethane or BF3/methanol to convert the carboxylic acid to its methyl ester.
-
Allow the reaction to proceed to completion as per the derivatizing agent's protocol.
-
Neutralize any excess reagent and carefully evaporate the solvent to a final volume of 1 mL.
3. GC-MS Analysis:
-
Gas Chromatograph Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte.
-
4. Quantification:
-
Prepare a multi-point calibration curve using derivatized analytical standards of this compound.
-
Quantify the analyte in the samples by comparing its peak area to the calibration curve.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method offers a more direct analysis without the need for derivatization and is adapted from general HPLC methods for organic acids.
1. Sample Preparation:
-
Soil/Solid Samples:
-
Weigh 10 g of the homogenized sample.
-
Extract with a mixture of water and a miscible organic solvent (e.g., methanol or acetonitrile).
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
-
-
Water Samples:
-
Filter the sample through a 0.45 µm filter.
-
2. HPLC-UV Analysis:
-
HPLC System Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak shape and retention.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector set at a wavelength where the analyte exhibits maximum absorbance (this will need to be determined experimentally, likely in the low UV range, e.g., 210 nm).
-
Injection Volume: 20 µL.
-
3. Quantification:
-
Prepare a multi-point calibration curve using analytical standards of this compound dissolved in the mobile phase.
-
Quantify the analyte based on the peak area in the sample chromatogram against the calibration curve.
Visualized Workflows
The following diagrams illustrate the proposed experimental workflows.
References
A Comparative Analysis of Sodium 2,3-dichloro-2-methylpropionate and Other Halogenated Carboxylates
A detailed guide for researchers, scientists, and drug development professionals on the properties, performance, and biological impact of Sodium 2,3-dichloro-2-methylpropionate in comparison to other notable halogenated carboxylates.
This guide provides a comprehensive comparison of this compound with other significant halogenated carboxylates, namely Dichloroacetate (DCA), Monochloroacetate (MCA), and Trifluoroacetate (TFA). The information is tailored for researchers, scientists, and professionals in drug development, offering a structured overview of their chemical properties, biological activities, and available toxicological data.
Chemical and Physical Properties
A fundamental understanding of the physicochemical characteristics of these compounds is crucial for their application in research and development. The following table summarizes their key properties.
| Property | This compound | Dichloroacetate (DCA) | Monochloroacetate (MCA) | Trifluoroacetate (TFA) |
| CAS Number | 1899-36-1[1] | 79-43-6 (acid form)[2] | 79-11-8 (acid form) | 76-05-1 (acid form)[3] |
| Molecular Formula | C4H5Cl2NaO2 | C2HCl2O2Na | C2H2ClNaO2 | C2F3O2Na |
| Molecular Weight | 178.98 g/mol [1] | 150.92 g/mol (sodium salt) | 116.48 g/mol (sodium salt) | 136.01 g/mol (sodium salt) |
| Primary Application | Gametocide (induces male sterility in plants)[1][4] | Investigational drug (cancer, metabolic disorders)[2][5][6][7] | Herbicide, chemical intermediate[8][9] | Byproduct of fluorocarbon degradation, laboratory reagent[3] |
Biological Activity and Mechanism of Action
The biological effects of these halogenated carboxylates vary significantly, stemming from their distinct molecular structures and interactions with cellular machinery.
This compound
Primarily utilized in agriculture, this compound acts as a gametocide , a chemical agent that induces male sterility in plants.[1][4] This property is valuable in the production of hybrid seeds, as it eliminates the need for manual emasculation. The precise molecular mechanism of action is not extensively detailed in publicly available literature, but it is known to disrupt the normal development of male gametes in treated plants.[4]
Dichloroacetate (DCA)
DCA has garnered significant attention in the medical research community for its potential therapeutic applications.[2][5][6][7] Its primary mechanism of action is the inhibition of pyruvate dehydrogenase kinase (PDK) .[2][5][10][11][12][13] PDK is an enzyme that inactivates the pyruvate dehydrogenase complex (PDC), a key gatekeeper of mitochondrial respiration. By inhibiting PDK, DCA promotes the flow of pyruvate into the tricarboxylic acid (TCA) cycle, shifting cellular metabolism from glycolysis towards oxidative phosphorylation.[10][14] This has been explored as a therapeutic strategy in cancer, where many tumors exhibit a metabolic phenotype characterized by high rates of glycolysis even in the presence of oxygen (the Warburg effect).[15]
Monochloroacetate (MCA)
MCA is a more toxic halogenated carboxylate compared to DCA.[16] Its toxicity stems from the inhibition of key enzymes in the glycolytic pathway and the tricarboxylic acid (TCA) cycle .[17] This disruption of cellular energy metabolism can lead to a cascade of adverse effects, including metabolic acidosis and damage to organs with high energy demands.[17]
Trifluoroacetate (TFA)
TFA is generally considered to have low to moderate toxicity.[3] It is a persistent environmental contaminant primarily formed from the atmospheric degradation of some hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs). While it can bioaccumulate in some plants, it is generally found to be rapidly excreted from mammals and does not bioaccumulate in food chains.[3][18][19] Some studies suggest that at very high concentrations, TFA may interfere with the citric acid cycle in certain algae.[20]
Comparative Toxicity
The degree and nature of halogenation significantly influence the toxicity of these carboxylates. The following table provides a summary of available acute oral toxicity data in rats.
| Compound | LD50 (Oral, Rat) | Notes |
| This compound | 8000 mg/kg[1] | Relatively low acute toxicity. |
| Dichloroacetate (DCA) | ~5500 mg/kg (sodium salt) | Lower toxicity compared to MCA.[21] |
| Monochloroacetate (MCA) | 76 - 580 mg/kg (sodium salt)[22] | Significantly higher toxicity than DCA and this compound. |
| Trifluoroacetate (TFA) | Not well-established, but considered to have low acute toxicity. | Mammals are generally insensitive to TFA and its salts.[18] |
Experimental Protocols and Methodologies
For researchers aiming to conduct comparative studies, establishing robust and standardized experimental protocols is paramount.
Gametocide Efficacy Testing
A general protocol to assess the efficacy of a gametocide like this compound would involve:
-
Plant Material: Selection of a suitable plant species and variety.
-
Treatment Application: Application of the gametocide at various concentrations and at specific developmental stages of the plant, typically before or during meiosis in the anthers.
-
Pollen Viability Assessment: Collection of pollen from treated and control plants and assessment of viability using methods such as staining (e.g., acetocarmine or potassium iodide) or in vitro germination assays.
-
Seed Set Analysis: Controlled pollination of treated female flowers with viable pollen from untreated plants to assess the impact on female fertility and subsequent seed set.
In Vitro Cytotoxicity and Metabolic Assays
To compare the effects of these halogenated carboxylates on cellular metabolism and viability, the following in vitro assays can be employed:
-
Cell Culture: Use of relevant cell lines (e.g., cancer cell lines for DCA studies, or primary hepatocytes for toxicity screening).
-
Cytotoxicity Assay: Determination of IC50 values using assays such as MTT, XTT, or lactate dehydrogenase (LDH) release.
-
Metabolic Flux Analysis: Measurement of key metabolic parameters like oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) using instruments like the Seahorse XF Analyzer to assess the shift between oxidative phosphorylation and glycolysis.
-
Enzyme Inhibition Assays: For compounds like DCA, direct measurement of PDK inhibition can be performed using purified enzymes and substrates.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: Mechanism of action of DCA and MCA on cellular metabolism.
Caption: Experimental workflow for gametocide efficacy testing.
Conclusion
This compound and other halogenated carboxylates represent a diverse group of compounds with distinct applications and biological effects. While this compound's primary role is in agriculture as a gametocide, compounds like DCA are being actively investigated for their therapeutic potential in human diseases. In contrast, the high toxicity of MCA limits its applications and necessitates careful handling. A thorough understanding of their comparative properties, mechanisms of action, and toxicological profiles is essential for their safe and effective use in research and development. This guide provides a foundational overview to aid scientists and professionals in navigating the complexities of these important chemical entities.
References
- 1. echemi.com [echemi.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. Male sterility induced in tomato by sodium 2, 3-dichloroisobutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Sodium Dichloroacetate used for? [synapse.patsnap.com]
- 6. Use of sodium dichloroacetate for cancer treatment: a scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo and In Vitro Experimental Study Comparing the Effect of a Combination of Sodium Dichloroacetate and Valproic Acid with That of Temozolomide on Adult Glioblastoma [mdpi.com]
- 8. SODIUM MONOCHLOROACETATE - Ataman Kimya [atamanchemicals.com]
- 9. Sodium chloroacetate - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 12. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sodium dichloroacetate | DCA | PDK inhibitor | TargetMol [targetmol.com]
- 14. ccnm.edu [ccnm.edu]
- 15. nbinno.com [nbinno.com]
- 16. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 17. Monochloroacetic Acid Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. ozone.unep.org [ozone.unep.org]
- 19. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Toxicity of trifluoroacetate to aquatic organisms | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 21. Comparison of the metabolic and toxic effects of 2-chloropropionate and dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ecetoc.org [ecetoc.org]
Validating the Structure of Sodium 2,3-dichloro-2-methylpropionate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Sodium 2,3-dichloro-2-methylpropionate, a chemical hybridizing agent also known as Mendok, and its alternatives. It outlines the methodologies for structural validation and presents supporting experimental data to compare its performance.
Structural Validation of this compound
Experimental Protocols:
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Protocol:
-
A sample of the compound is dissolved in a suitable deuterated solvent (e.g., D₂O for the sodium salt).
-
¹H NMR and ¹³C NMR spectra are acquired.
-
The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are analyzed to deduce the connectivity of protons and carbons.
-
For this compound, one would expect to observe signals corresponding to the methyl group protons and the methylene protons adjacent to the chlorine atom. The quaternary carbon atom would be identified in the ¹³C NMR spectrum.
-
2. Mass Spectrometry (MS):
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
-
Protocol:
-
The sample is introduced into the mass spectrometer. For a sodium salt, a soft ionization technique like Electrospray Ionization (ESI) would be suitable.
-
The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the molecular weight. For this compound (C₄H₅Cl₂NaO₂), the expected molecular weight is approximately 178.98 g/mol .
-
The fragmentation pattern is analyzed to corroborate the proposed structure.
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To identify the functional groups present in the molecule.
-
Protocol:
-
A small amount of the solid sample is analyzed, often using an Attenuated Total Reflectance (ATR) accessory.
-
The infrared spectrum is recorded.
-
Characteristic absorption bands are identified. For this compound, key absorbances would include the strong carboxylate (COO⁻) stretching vibrations and C-Cl stretching vibrations.
-
A reference spectrum for the free acid, 2,3-dichloro-2-methylpropionic acid, is available and indicates the presence of characteristic functional groups that would be expected in its sodium salt derivative[1].
Comparative Analysis with Alternative Chemical Hybridizing Agents
This compound (Mendok) is used as a chemical hybridizing agent (CHA) or gametocide to induce male sterility in plants, which is a crucial step in the production of hybrid seeds. Its performance can be compared with other commonly used gametocides.
Performance Data:
The following tables summarize the efficacy and phytotoxicity of various chemical hybridizing agents based on studies conducted on sorghum and rice.
Table 1: Efficacy of Chemical Hybridizing Agents in Sorghum
| Chemical Agent | Concentration | Pollen Sterility (%) | Phytotoxicity/Mortality (%) | Reference |
| This compound (Mendok) | Data not available in comparative studies | - | - | |
| Ethrel | 1 g/L | ~98% | 55-60% | |
| Trifluoromethanesulfonamide (TFMSA) | 2 mg/plant | ~93% | 20-30% | |
| Ethyl 4-fluorooxanilate (E4FO) | 1 g/L | ~93% | 20-30% |
Table 2: Effect of Chemical Gametocides on Rice
| Chemical Agent | Concentration | Maximum Pollen Sterility (%) | Phytotoxic Effects | Reference |
| This compound (Mendok) | Data not available in comparative studies | - | - | |
| Ethrel | 12,000 ppm | 95.7% | Reduced panicle length and spikelet size | |
| Sodium methyl arsenate | 600 ppm | 95.5% | Less phytotoxic than ethrel |
Experimental Protocols for Efficacy Testing:
The evaluation of chemical hybridizing agents typically involves the following steps:
-
Plant Material and Growth Conditions: Specific crop varieties are grown under controlled environmental conditions (e.g., greenhouse) or in the field.
-
Treatment Application: The chemical agents are dissolved in a suitable solvent (often water) and sprayed onto the plants at a specific developmental stage (e.g., booting stage).
-
Pollen Sterility Assessment:
-
Pollen grains are collected from treated and control plants.
-
They are stained (e.g., with acetocarmine or potassium iodide) and observed under a microscope.
-
Sterile pollen grains are typically unstained, shrunken, or irregularly shaped.
-
Pollen sterility is calculated as the percentage of sterile pollen grains.
-
-
Phytotoxicity Assessment: The treated plants are monitored for any adverse effects, such as leaf burning, stunting, or plant death. The percentage of affected plants is recorded.
-
Data Analysis: Statistical analysis is performed to determine the significance of the differences between treatments.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for structural validation and the comparative analysis of chemical hybridizing agents.
Caption: Workflow for the structural validation of a chemical compound.
Caption: Experimental workflow for comparing chemical gametocides.
References
Performance of Sodium 2,3-dichloro-2-methylpropionate in Different Reaction Media: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2,3-dichloro-2-methylpropionate, also known by its synonym Sodium α,β-dichloroisobutyrate and the trade name Mendok, is a chemical agent primarily utilized in agricultural applications as a gametocide or chemical hybridizing agent (CHA).[1][2][3] Its principal function is to induce male sterility in plants, thereby facilitating the production of hybrid seeds.[1][4][5] This guide aims to provide a comprehensive overview of the performance of this compound in various reaction media, drawing comparisons with alternative compounds and presenting available experimental data.
While extensive quantitative data on the performance of this compound in diverse chemical reaction media is limited in publicly available literature, this guide synthesizes existing information to offer valuable insights for research and development professionals.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in different solvent systems.
| Property | Value | Reference |
| CAS Number | 1899-36-1 | [2] |
| Molecular Formula | C4H5Cl2NaO2 | [2] |
| Molecular Weight | 178.977 g/mol | [2] |
| Synonyms | Sodium α,β-dichloroisobutyrate, Mendok, DCIB, FW 450 | [2] |
| Physical State | Solid | |
| Solubility | Soluble in water.[1][6] Limited information is available on its solubility in organic solvents. |
Performance in Aqueous Media: The Primary Application
The predominant application of this compound is as a gametocide, where it is applied as an aqueous spray to plants.[1] This indicates that water is the most common and effective medium for its biological activity. In this medium, the sodium salt dissolves to release the active 2,3-dichloro-2-methylpropionate anion, which is responsible for inducing male sterility.
The mode of action is believed to involve the disruption of meiosis and pollen exine formation, leading to non-viable pollen.[1] The effectiveness of this compound in aqueous solutions has been demonstrated in various crops, including cotton and maize.[3][5]
Performance in Organic Synthesis: A Knowledge Gap
There is a notable lack of published data on the performance of this compound as a reagent or reactant in various organic solvents. While its structure suggests potential utility in nucleophilic substitution or other organic transformations, specific examples, reaction conditions, and yields in different media are not well-documented in the available scientific literature.
Comparison with Alternative Chemical Hybridizing Agents
This compound is one of several chemical hybridizing agents used in agriculture. A qualitative comparison with some alternatives is presented in Table 2. It is important to note that the effectiveness of these agents can be species-dependent and influenced by environmental factors.
| Chemical Hybridizing Agent | Chemical Class | General Remarks |
| This compound (Mendok) | Halogenated Aliphatic Acid | Effective in inducing male sterility in various crops.[1] Applied as an aqueous solution. |
| Maleic Hydrazide | Auxin and Anti-auxin | A widely used plant growth regulator with gametocidal effects.[1] |
| Dalapon | Halogenated Aliphatic Acid | Similar to Mendok, it interferes with mitotic activity.[1] |
| Ethephon | Ethylene-releasing compound | Can influence sex expression and induce male sterility in some plant species.[1] |
Due to the absence of direct comparative studies, a quantitative performance comparison in different reaction media is not feasible at this time.
Experimental Protocols
Plausible Synthesis Pathway
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the search results, a plausible synthetic route can be proposed based on general organic chemistry principles. The synthesis would likely involve the chlorination of methacrylic acid followed by neutralization.
Caption: Plausible synthesis of this compound.
Experimental Workflow for Gametocide Application
The general workflow for evaluating the performance of this compound as a gametocide in an aqueous medium is outlined below.
Caption: Workflow for evaluating gametocidal activity.
Conclusion
This compound is an effective chemical hybridizing agent when used in an aqueous medium, its primary and well-documented application. Its performance in other reaction media, particularly in the context of organic synthesis, remains an area with a significant lack of data. For researchers and professionals in drug development, while the compound's structure is of interest, its utility beyond its established role as a gametocide is not yet supported by substantial experimental evidence in diverse reaction environments. Further research is needed to explore its reactivity and potential applications in non-aqueous systems.
References
- 1. phytojournal.com [phytojournal.com]
- 2. echemi.com [echemi.com]
- 3. Phytogametocidal action of F. W. 450 (Mendok) on the Characters of Madras Cambodia Uganda. 1. Cotton [masujournal.org]
- 4. agriarticles.com [agriarticles.com]
- 5. examveda.com [examveda.com]
- 6. Sodium Propionate | C3H5O2Na | CID 2723816 - PubChem [pubchem.ncbi.nlm.nih.gov]
Scarcity of Cross-Reactivity Data for Sodium 2,3-dichloro-2-methylpropionate Necessitates Focus on Analytical Detection Methods
A comprehensive review of scientific literature reveals a significant lack of specific cross-reactivity studies for Sodium 2,3-dichloro-2-methylpropionate. Research has instead prioritized the development of highly specific analytical methods for the detection of related chlorinated compounds, such as 1,3-dichloropropan-2-ol (1,3-DCP) and 3-chloropropane-1,2-diol (3-MCPD), in various matrices. This guide, therefore, shifts focus to a comparative analysis of these analytical techniques, providing valuable insights for researchers, scientists, and drug development professionals.
Immunoassays, which are susceptible to cross-reactivity, are not the primary method for detecting small chlorinated molecules like this compound. Instead, the scientific community relies on more specific and quantitative methods like gas chromatography-mass spectrometry (GC-MS). These methods are crucial for ensuring the accurate identification and quantification of these compounds, which can be process toxicants and pose potential health risks.
This guide will compare different analytical methodologies for the detection of related chlorinated compounds, offering a valuable resource for researchers working in this area.
Comparison of Analytical Methods for Chlorinated Propanols
The detection of chlorinated propanols in various samples, such as food and water, typically involves a multi-step process including sample preparation (extraction and derivatization) followed by instrumental analysis. The choice of method can significantly impact the sensitivity, selectivity, and accuracy of the results.
| Method | Analyte(s) | Matrix | Limit of Quantitation (LOQ) / Method Detection Limit (MDL) | Recovery (%) | Precision (RSD) | Citation |
| GC-MS | 1,3-DCP, 3-MCPD | Soy Sauce | LOQ: ~5 µg/kg | 77% (1,3-DCP), 98% (3-MCPD) | ~5% | [1] |
| GC-MS | 1,3-DCP | River Water | LOQ: 0.1 µg/L | 105 ± 3% | 5.4% | [2][3] |
| GC/MS (EPA 8270) | 4-MCHM, PPH | Water | LOQ: 1 µg/L, MDL: 0.5 µg/L | 92.4% (4-MCHM), 100.5% (PPH) | - | [4] |
| HS-SPME-GC-MS | 1,3-DCP, 3-MCPD | Soy Sauce | Detection limits in ng/mL range | - | ≤ 19% | [5] |
Table 1: Comparison of Quantitative Performance of Different Analytical Methods. This table summarizes the key performance metrics for various analytical methods used to detect chlorinated propanols and related compounds.
Detailed Experimental Protocols
Accurate and reproducible results are contingent on meticulous adherence to experimental protocols. Below are summaries of methodologies employed in the cited studies.
Protocol 1: GC-MS for 1,3-DCP and 3-MCPD in Soy Sauce[1]
-
Sample Preparation:
-
Samples are homogenized and mixed with a sodium chloride solution.
-
The mixture is adsorbed on silica gel.
-
The loaded silica gel is packed into a chromatographic column.
-
Chloropropanols are extracted by elution with ethyl acetate.
-
The eluant is concentrated, and heptafluorobutyric acid anhydride is added for derivatization.
-
-
Instrumental Analysis:
-
The derivatized analytes are separated by capillary gas chromatography.
-
Identification and quantification are performed by mass spectrometry.
-
Protocol 2: GC-MS for 1,3-DCP in Water[2][3]
-
Sample Preparation:
-
1,3-DCP is extracted from the water sample with ethyl acetate.
-
The ethyl acetate phase is filtered through sodium sulfate.
-
An internal standard (1,3-DCP-d5) is used for quantification.
-
-
Instrumental Analysis:
-
The prepared sample is analyzed by gas chromatography-mass spectrometry.
-
Protocol 3: Headspace SPME-GC-MS for 1,3-DCP and 3-MCPD in Soy Sauce[5]
-
Sample Preparation (SPME):
-
An 85 µm polyacrylate-coated fiber is used for extraction.
-
Extraction is performed at 50°C for 15 minutes from the headspace of the sample containing sodium chloride at pH 6.
-
Headspace derivatization is conducted using N-methyl-N-(trimethylsilyl)-trifluoroacetamide vapor.
-
-
Instrumental Analysis:
-
Analytes are desorbed from the fiber at 260°C for 3 minutes in the GC inlet.
-
Separation and detection are carried out by GC-MS.
-
Analytical Workflow Visualization
The following diagram illustrates a general workflow for the analysis of chlorinated compounds using GC-MS.
Figure 1: General workflow for the analysis of chlorinated compounds by GC-MS.
Toxicological Significance of Related Compounds
While specific toxicological data for this compound is scarce in the provided results, related compounds like 1,3-DCP have undergone more extensive study. 1,3-DCP is considered a potential human carcinogen and can be formed in foods during processing.[6] It has been shown to cause tumors in animal studies.[6] The formation of these compounds can occur from the degradation of epichlorohydrin or the reaction of chloride ions with lipids in food.[6] The analytical methods detailed in this guide are critical for monitoring the levels of these potentially harmful substances in consumer products.
References
- 1. Sensitive method for the determination of 1,3-dichloropropan-2-ol and 3-chloropropane-1,2-diol in soy sauce by capillary gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid and sensitive GC–MS method for determination of 1,3-dichloro-2-propanol in water | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. emd.wv.gov [emd.wv.gov]
- 5. Determination of 1,3-dichloro-2-propanol and 3-chloro-1,2-propandiol in soy sauce by headspace derivatization solid-phase microextraction combined with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oehha.ca.gov [oehha.ca.gov]
Purity Analysis of Synthesized Sodium 2,3-dichloro-2-methylpropionate: A Comparative Guide to HPLC and Ion Chromatography Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the drug development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) for the purity assessment of synthesized Sodium 2,3-dichloro-2-methylpropionate, a halogenated carboxylic acid salt.
This document outlines detailed experimental protocols for both analytical techniques, presents a comparative data summary, and includes a visual workflow to aid in methodological selection. The methods are designed to separate and quantify the target analyte from potential impurities arising from a plausible synthesis route involving the chlorination of methacrylic acid.
Comparative Analysis of Purity Determination Methods
The purity of this compound was assessed using two primary chromatographic techniques: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Ion Chromatography with Suppressed Conductivity Detection (IC-CD).
Table 1: Comparison of Analytical Methods for Purity Assessment
| Parameter | RP-HPLC with UV Detection | Ion Chromatography with Conductivity Detection |
| Principle | Separation based on polarity | Separation based on ion-exchange |
| Primary Interaction | Hydrophobic interactions with a C18 stationary phase | Ionic interactions with an anion-exchange stationary phase |
| Detection | UV absorbance at 210 nm | Conductivity after suppression |
| Sample Preparation | Dilution in mobile phase | Dilution in deionized water |
| Hypothetical Purity (%) | 99.2% | 99.3% |
| Hypothetical Impurity Profile | Methacrylic Acid: 0.3%, Monochloro-isomers: 0.5% | Methacrylic Acid: 0.25%, Monochloro-isomers: 0.45% |
| Advantages | Widely available, robust, good for less polar impurities | Excellent for ionic and highly polar analytes, direct analysis of the salt form |
| Limitations | May require derivatization for compounds with poor chromophores (not necessary in this case) | Less effective for non-ionic impurities, requires specialized instrumentation |
Experimental Workflow and Signaling Pathways
The logical workflow for the synthesis and subsequent purity analysis of this compound is depicted below. This process begins with the synthesis of the parent acid, followed by neutralization and subsequent analysis by two distinct chromatographic methods to confirm its purity.
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are provided below. These protocols are designed to effectively separate this compound from potential process-related impurities.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed for the quantitative analysis of this compound and the separation of potential organic impurities.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 70% B
-
15-18 min: 70% B
-
18-20 min: 70% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of synthesized this compound.
-
Dissolve in and dilute to 50 mL with a 50:50 mixture of Mobile Phase A and B to obtain a stock solution of 500 µg/mL.
-
Further dilute the stock solution to a working concentration of 50 µg/mL with the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a standard of this compound at a concentration of 50 µg/mL in the same diluent as the sample.
-
Prepare standards of potential impurities (methacrylic acid, 2-chloro-2-methylpropanoic acid, 3-chloro-2-methylpropanoic acid) at a concentration of 1 µg/mL.
-
-
Analysis:
-
Inject the blank (diluent), impurity standards, sample solution, and standard solution.
-
Calculate the purity by area normalization, assuming equal response factors for the impurities relative to the main peak.
-
Protocol 2: Ion Chromatography (IC)
This method provides an alternative approach, specifically tailored for the analysis of the ionic nature of the target compound and potential ionic impurities.
-
Instrumentation:
-
Ion Chromatography system with a high-pressure pump, autosampler, column oven, anion self-regenerating suppressor, and a conductivity detector.
-
-
Chromatographic Conditions:
-
Column: High-capacity anion-exchange column (e.g., Dionex IonPac AS11-HC or similar)
-
Eluent: Potassium Hydroxide (KOH) gradient
-
0-10 min: 5 mM KOH
-
10-20 min: 5 mM to 30 mM KOH
-
20-25 min: 30 mM KOH
-
25-25.1 min: 30 mM to 5 mM KOH
-
25.1-35 min: 5 mM KOH (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Suppressor: Anion self-regenerating suppressor, external water mode
-
Detection: Suppressed conductivity
-
Injection Volume: 25 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of synthesized this compound.
-
Dissolve in and dilute to 50 mL with deionized water to obtain a stock solution of 500 µg/mL.
-
Further dilute the stock solution to a working concentration of 10 µg/mL with deionized water.
-
Filter the final solution through a 0.45 µm IC-grade syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a standard of this compound at a concentration of 10 µg/mL in deionized water.
-
Prepare standards of potential ionic impurities (methacrylic acid as methacrylate, chloride) at appropriate concentrations.
-
-
Analysis:
-
Inject the blank (deionized water), impurity standards, sample solution, and standard solution.
-
Determine the concentration of the main peak and any impurities by comparing peak areas to those of the standards. Calculate purity based on the quantified amounts.
-
Conclusion
Both RP-HPLC-UV and IC-CD are suitable methods for determining the purity of synthesized this compound. The choice of method may depend on the available instrumentation and the specific impurities of interest. RP-HPLC offers a robust and widely accessible method for a general purity screen of organic compounds. Ion Chromatography provides a highly sensitive and selective alternative, particularly advantageous for the direct analysis of the salt and other ionic impurities. For comprehensive purity profiling, employing both techniques can provide orthogonal data, leading to a more confident assessment of the synthesized material's quality.
Unraveling the Profile of Sodium 2,3-dichloro-2-methylpropionate: A Gametocide, Not a Commercial Herbicide
A comprehensive review of available scientific literature and chemical databases reveals that Sodium 2,3-dichloro-2-methylpropionate, also known by its synonyms Mendok and FW 450, is not utilized as a commercial herbicide for weed control. Instead, its primary application lies in the realm of plant breeding as a chemical hybridizing agent, or more specifically, a male gametocide. Its function is to induce temporary male sterility in plants, a crucial step in the production of hybrid seeds.
Due to its distinct application, a direct comparison of its "herbicidal performance" with commercial herbicides is not feasible based on existing data. The research on this compound has focused on its efficacy in inducing pollen sterility and its potential phytotoxic effects at higher concentrations, rather than its ability to control specific weed species.
This guide will, therefore, summarize the available information on this compound in its role as a gametocide and provide a separate overview of common commercial herbicides, highlighting the absence of comparative experimental data.
This compound (Mendok/FW 450) as a Male Gametocide
This compound is a chemical that, when applied to plants at specific growth stages, can inhibit the development of viable pollen without significantly affecting female fertility. This selective male sterility is a valuable tool for plant breeders as it facilitates cross-pollination between two different parent plants to produce hybrid offspring with desired traits.
Observed Effects:
-
Pollen Sterility: Application of this compound has been shown to cause a high degree of pollen sterility in various crops.[1]
-
Phytotoxicity: At higher concentrations, the compound can have adverse effects on plant vigor and fruit-set.[1]
-
Application: It is typically applied as a foliar spray during specific pre-meiotic stages of floral development.
The lack of publicly available, detailed experimental protocols for its use as a herbicide and the absence of data on its efficacy against weed populations prevent a quantitative comparison with commercial weed control agents.
Overview of Common Commercial Herbicides
For the benefit of researchers, a brief overview of some widely used commercial herbicides is provided below. It is important to note that the performance of these herbicides is extensively documented in scientific literature, with detailed experimental data on their efficacy against various weed species, application rates, and mechanisms of action.
| Herbicide Class | Active Ingredient(s) | Common Brand Names | Primary Mode of Action |
| Glyphosates | Glyphosate | Roundup, Accord | Inhibits the EPSP synthase enzyme, crucial for amino acid synthesis. |
| Triazines | Atrazine, Simazine | AAtrex, Princep | Inhibits photosynthesis at photosystem II. |
| Phenoxy Herbicides | 2,4-D, Dicamba | Many | Mimics auxin, leading to uncontrolled growth and plant death. |
| Sulfonylureas | Metsulfuron-methyl, Chlorsulfuron | Ally, Glean | Inhibits the acetolactate synthase (ALS) enzyme, involved in amino acid synthesis. |
| Bipyridyliums | Paraquat, Diquat | Gramoxone, Reglone | Diverts electrons from photosystem I, producing reactive oxygen species. |
Experimental Protocols for Commercial Herbicide Efficacy Trials (General Example)
Detailed experimental protocols are crucial for the objective evaluation of herbicide performance. While a specific protocol for this compound as a herbicide is unavailable, a general outline for a typical herbicide efficacy trial is presented below.
Objective: To evaluate the efficacy of a test herbicide in controlling a target weed species in a specific crop.
Materials:
-
Test herbicide and commercial standard herbicides.
-
Crop seeds and target weed seeds.
-
Experimental plots or pots.
-
Spraying equipment calibrated for precise application.
-
Data collection tools (e.g., quadrats, biomass scales, imaging equipment).
Methodology:
-
Experimental Design: A randomized complete block design with multiple replications is typically used to minimize the effects of field variability.
-
Plot Establishment: Plots of a standardized size are established, and the crop and weed species are sown at predetermined densities.
-
Herbicide Application: Herbicides are applied at different rates (including a non-treated control) at a specific growth stage of the weeds and crop. Application is performed using a calibrated sprayer to ensure uniform coverage.
-
Data Collection:
-
Weed Control Efficacy: Assessed visually as a percentage of control compared to the untreated plot at various intervals after application. Weed density and biomass are also measured.
-
Crop Tolerance: Assessed visually for signs of injury (e.g., stunting, chlorosis, necrosis). Crop height, stand count, and yield are measured at harvest.
-
-
Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine statistically significant differences between treatments.
Signaling Pathways and Logical Relationships
Due to the lack of research on this compound as a herbicide, there is no information on the specific signaling pathways it might affect in the context of weed control.
For illustrative purposes, a simplified diagram representing a generic herbicide evaluation workflow is provided below.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the genotoxicity of 1,3-dichloro-2-propanol (1,3-DCP) and its structurally related compounds, 3-monochloro-1,2-propanediol (3-MCPD) and epichlorohydrin (ECH). The information presented is based on a comprehensive review of experimental data from various in vitro and in vivo genotoxicity assays.
Executive Summary
The genotoxic potential of 1,3-dichloro-2-propanol and its related compounds, 3-monochloro-1,2-propanediol and epichlorohydrin, presents a significant area of study in toxicology and drug development. Current research indicates a clear distinction in the genotoxic profiles of these three compounds. Epichlorohydrin is a well-established genotoxic carcinogen, demonstrating activity both in vitro and in vivo. In contrast, 1,3-dichloro-2-propanol exhibits genotoxicity primarily in in vitro test systems, with evidence suggesting its conversion to the reactive metabolite, epichlorohydrin, as the underlying mechanism. 3-monochloro-1,2-propanediol is also genotoxic in vitro, but current in vivo data do not support a genotoxic mode of action for its carcinogenicity.
Genotoxicity Data Comparison
The following tables summarize the available quantitative and qualitative data from key genotoxicity assays for 1,3-DCP, 3-MCPD, and ECH. It is important to note that the data presented are compiled from various studies, and direct quantitative comparisons may be limited due to differing experimental conditions.
Table 1: Ames Test (Bacterial Reverse Mutation Assay)
| Compound | Strains Tested | Metabolic Activation (S9) | Result | Observations |
| 1,3-Dichloro-2-propanol (1,3-DCP) | S. typhimurium TA100, TA1535 | With and without | Positive[1] | Mutagenic activity is suggested to be dependent on the chemical formation of epichlorohydrin[1]. |
| 3-Monochloro-1,2-propanediol (3-MCPD) | S. typhimurium TA100, TA1535 | With and without | Positive in some studies, negative in others | Generally considered to have weak mutagenic potential in vitro. |
| Epichlorohydrin (ECH) | S. typhimurium TA100, TA1535 | With and without | Positive | A known bacterial mutagen. |
Table 2: Comet Assay (Single Cell Gel Electrophoresis)
| Compound | Cell Type | Result | Observations |
| 1,3-Dichloro-2-propanol (1,3-DCP) | Not extensively studied | Data limited | --- |
| 3-Monochloro-1,2-propanediol (3-MCPD) | Chinese Hamster Ovary (CHO) cells | Negative[2] | Did not induce DNA damage in vitro[2]. |
| Epichlorohydrin (ECH) | Human diploid fibroblasts | Positive[3][4] | Induces both single and double-strand DNA breaks in a dose-dependent manner[3][4]. |
Table 3: Micronucleus Assay
| Compound | Test System | Result | Observations |
| 1,3-Dichloro-2-propanol (1,3-DCP) | In vivo (rodent) | Negative | Limited in vivo data available. |
| 3-Monochloro-1,2-propanediol (3-MCPD) | In vivo (rat bone marrow) | Negative | Does not induce micronuclei in vivo. |
| Epichlorohydrin (ECH) | In vivo (rodent) | Positive | Induces chromosomal damage in vivo. |
Mechanisms of Genotoxicity
The genotoxic mechanisms of these compounds are closely linked to their chemical structures and metabolic activation.
1,3-Dichloro-2-propanol (1,3-DCP): The genotoxicity of 1,3-DCP observed in vitro is largely attributed to its metabolic conversion to epichlorohydrin[1]. This conversion can occur chemically under certain conditions[1].
3-Monochloro-1,2-propanediol (3-MCPD): While 3-MCPD shows some genotoxic activity in vitro, it is generally considered a non-genotoxic carcinogen in vivo. Its carcinogenicity is thought to occur through mechanisms other than direct DNA damage.
Epichlorohydrin (ECH): ECH is a direct-acting genotoxicant. Its high reactivity is due to the epoxide ring, which can covalently bind to DNA, forming DNA adducts[5][6]. This interaction can lead to DNA strand breaks and chromosomal aberrations[3][4][5].
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed metabolic activation pathway of 1,3-DCP and a general workflow for a key genotoxicity assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
-
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a chemical to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium.
-
Methodology:
-
Strain Selection: Histidine-requiring strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are selected based on their sensitivity to different types of mutagens.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound in the presence or absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal glucose agar medium that lacks histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
-
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.
-
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet" shape. The amount of DNA in the comet tail is proportional to the amount of DNA damage.
-
Methodology:
-
Cell Preparation: A single-cell suspension is prepared from the desired tissue or cell culture.
-
Encapsulation: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving behind the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and separate the strands. An electric field is then applied, causing the broken DNA fragments to migrate out of the nucleoid.
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye.
-
Visualization and Analysis: The comets are visualized using a fluorescence microscope, and image analysis software is used to quantify the extent of DNA damage (e.g., % DNA in the tail, tail length, tail moment).
-
Micronucleus Assay
The in vivo micronucleus assay is used to detect the clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects of chemicals.
-
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells in a treated population indicates that the test substance has induced chromosomal damage.
-
Methodology:
-
Animal Dosing: Rodents are typically used and are exposed to the test substance, usually via oral gavage or intraperitoneal injection, for one or more days.
-
Tissue Collection: At appropriate times after the last dose, bone marrow or peripheral blood is collected.
-
Slide Preparation: The cells are harvested, and smears are made on microscope slides.
-
Staining: The slides are stained with a dye that allows for the differentiation of young (polychromatic) and mature (normochromatic) erythrocytes and the visualization of micronuclei.
-
Scoring: A large number of polychromatic erythrocytes (e.g., 2000 per animal) are scored for the presence of micronuclei.
-
Data Analysis: The frequency of micronucleated polychromatic erythrocytes is calculated for each animal and treatment group. A statistically significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the control group is considered a positive result.
-
Conclusion
The genotoxicity profiles of 1,3-dichloro-2-propanol, 3-monochloro-1,2-propanediol, and epichlorohydrin are distinct. Epichlorohydrin is a potent, direct-acting genotoxic carcinogen. The genotoxicity of 1,3-dichloro-2-propanol is primarily observed in vitro and is likely mediated by its conversion to epichlorohydrin. 3-monochloro-1,2-propanediol exhibits in vitro genotoxicity but lacks convincing evidence of genotoxicity in vivo. This comparative guide underscores the importance of a comprehensive testing battery and the consideration of metabolic activation in assessing the genotoxic risk of chemical compounds. Further research with direct comparative studies would be beneficial for a more precise quantitative risk assessment.
References
- 1. Genotoxicity of 1,3-dichloro-2-propanol in the SOS chromotest and in the Ames test. Elucidation of the genotoxic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rejoining of DNA strand breaks induced by propylene oxide and epichlorohydrin in human diploid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propylene oxide and epichlorohydrin induce DNA strand breaks in human diploid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA Interstrand Cross-Linking by Epichlorohydrin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA interstrand cross-linking by epichlorohydrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Sodium 2,3-dichloro-2-methylpropionate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information on the proper disposal procedures for Sodium 2,3-dichloro-2-methylpropionate, drawing from established safety protocols for analogous chlorinated organic compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2]
Step-by-Step Disposal Protocol
-
Containerization: Keep the waste chemical in its original container whenever possible.[3] If the original container is compromised or unsuitable, use a clearly labeled, sealed, and compatible waste container. The label should include the full chemical name, concentration, and any relevant hazard warnings. Do not mix with other waste materials.[3]
-
Waste Classification: Based on the properties of similar chlorinated organic compounds, this compound waste should be treated as hazardous waste.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
-
Arranging for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Provide them with all necessary information about the chemical, including its name, quantity, and any available safety data.
-
Spill Management: In the event of a spill, evacuate the immediate area. For minor spills, and if it is safe to do so, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Place the contaminated absorbent into a sealed container for disposal as hazardous waste. Do not allow the chemical to enter drains or waterways.[3][5] For larger spills, or if you are unsure how to proceed, contact your EHS department immediately.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes relevant information for similar compounds that can inform safe handling and disposal practices.
| Property | Value | Compound | Source |
| Oral LD50 (Rat) | 8 g/kg | Sodium 2,3-dichloro-2-methylpropanoate | [2] |
| Oral LD50 (Rat) | 1671 mg/kg (female), 2094 mg/kg (male) | Sodium dichloroisocyanurate | [6] |
| Dermal LD50 (Rabbit) | > 5000 mg/kg | Sodium dichloroisocyanurate | [6] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
